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Uridine 5'-triphosphate

Cat. No.: B1682116
CAS No.: 63-39-8
M. Wt: 484.14 g/mol
InChI Key: PGAVKCOVUIYSFO-XVFCMESISA-N
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Description

Historical Context of Uridine (B1682114) Nucleotide Research

The journey to understanding Uridine 5'-triphosphate began with the study of its core components. The parent compound, pyrimidine (B1678525), was first isolated in the late 19th century, though its derivatives were known earlier. numberanalytics.comwikipedia.org Several pyrimidine compounds were identified between 1837 and 1864, but their chemical structures were not fully understood until 1868. britannica.com The systematic study of pyrimidines was pioneered by Emil Pinner in 1884, who synthesized derivatives and proposed the name "pyrimidin" in 1885. wikipedia.org

The early 20th century brought a greater understanding of the role of pyrimidine bases in nucleic acids. numberanalytics.com This period saw key discoveries regarding the biochemical pathways of pyrimidine synthesis, namely the de novo and salvage pathways. numberanalytics.com The de novo pathway, where pyrimidine nucleotides are built from simpler precursor molecules, was elucidated, revealing a multi-step enzymatic process. numberanalytics.commdpi.com Research identified that the pyrimidine ring is first synthesized and then attached to a ribose sugar. nih.gov These foundational discoveries paved the way for the identification and characterization of specific uridine nucleotides, including this compound, and the elucidation of their central functions in cellular life.

The Central Role of this compound in Cellular Homeostasis

This compound is a cornerstone of cellular homeostasis, participating in a wide array of essential biochemical processes. Its functions extend far beyond being a simple monomer for nucleic acid synthesis, acting as a critical energy source and a substrate activator in key metabolic pathways. laboratorynotes.com

A primary function of UTP is serving as a direct precursor for the synthesis of Ribonucleic Acid (RNA). laboratorynotes.combaseclick.eu During the process of transcription, the enzyme RNA polymerase incorporates the uridine nucleotide from UTP into the growing RNA strand, following the template provided by DNA. baseclick.eu This makes UTP indispensable for gene expression and all subsequent RNA-based cellular activities. laboratorynotes.com

UTP is also central to carbohydrate metabolism, particularly in the synthesis of glycogen (B147801). It provides the energy for the activation of glucose-1-phosphate, a reaction that forms uridine diphosphate (B83284) glucose (UDP-glucose). nih.govvaia.com This activated form of glucose is the immediate donor of glucose units for the elongation of glycogen chains, a process catalyzed by glycogen synthase. vaia.compnas.org Studies have shown that the availability of UTP is directly related to the rate of glycogen synthesis. For instance, in isolated rat diaphragm tissue, the addition of uridine to the incubation medium led to a significant increase in both the cellular concentration of UTP and the rate of glycogen synthesis. pnas.orgpnas.org

Below is a table summarizing findings from a study on rat diaphragm tissue, illustrating the effect of uridine concentration on intracellular UTP levels and glycogen synthesis.

Uridine Concentration (mM)Incubation Time (min)Intracellular UTP (nmol/g)Glycogen Synthesis (µmol glucose/g per hr)
09079 ± 43.5 ± 0.3
0.190148 ± 67.9 ± 0.6
0.590201 ± 1011.2 ± 0.9

This table is generated based on data from research on rat diaphragm tissue to illustrate the relationship between extracellular uridine, intracellular UTP, and glycogen synthesis. pnas.org

Furthermore, UTP is vital for the metabolism of galactose. wikipedia.org The enzyme galactose-1-phosphate uridylyltransferase utilizes UTP to convert galactose-1-phosphate into UDP-galactose, which can then be isomerized to UDP-glucose and enter mainstream glucose metabolism. wikipedia.orgontosight.ai

The influence of UTP extends to the synthesis of other complex biomolecules. It is required for the formation of various UDP-sugars, which are essential donor substrates for protein glycosylation, a critical post-translational modification that affects protein function and localization. nih.govresearchgate.netnih.gov Additionally, UTP is the precursor for the synthesis of Cytidine (B196190) 5'-triphosphate (CTP), a nucleotide essential for the biosynthesis of membrane phospholipids (B1166683). nih.govnih.gov The enzyme CTP synthetase catalyzes the conversion of UTP to CTP, a reaction crucial for maintaining the integrity and function of cellular membranes. nih.govresearchgate.net

Scope and Significance of this compound Academic Inquiry

The academic inquiry into this compound is broad and multifaceted, spanning from fundamental molecular biology to the exploration of novel therapeutic strategies. Its established roles in core metabolic processes provide a foundation for its use as a tool in research, while the discovery of its extracellular functions has opened new avenues of investigation.

In the field of molecular biology and biotechnology, UTP is an essential reagent. It is a fundamental building block used in various laboratory techniques, including in vitro transcription for the synthesis of RNA molecules, RNA labeling for tracking and detection, and RNA amplification methods. baseclick.eu These applications are crucial for studies in gene expression, the development of RNA-based technologies, and exploring the complexities of gene regulation. baseclick.eu Researchers also synthesize and study UTP derivatives to probe enzymatic mechanisms and develop new molecular tools. researchgate.netoup.com

A significant area of contemporary research focuses on the role of UTP as an extracellular signaling molecule. UTP can be released from cells and acts upon a specific class of G-protein-coupled receptors known as P2Y receptors. ahajournals.orgelte.hu Specifically, UTP is a potent agonist for P2Y2 and P2Y4 receptors. ahajournals.orgguidetopharmacology.orgnih.gov Activation of these receptors can trigger a variety of cellular responses, including increases in intracellular calcium concentration, which in turn modulates numerous physiological processes. ahajournals.orgscbt.com This signaling pathway is being investigated for its role in diverse contexts, such as smooth muscle cell proliferation, which has implications for vascular conditions, and Schwann cell migration, which is relevant to nerve repair. ahajournals.orgplos.orgnih.gov

The involvement of UTP and its receptors in pathophysiology has made them a subject of intense investigation for potential therapeutic applications. laboratorynotes.com Studies have explored the effects of UTP in models of cardiac ischemia, where it has been shown to reduce infarct size and protect mitochondrial function. nih.gov Its role in promoting wound repair and cell migration suggests potential applications in regenerative medicine. plos.orgnih.gov Furthermore, because disruptions in UTP metabolism can impact a wide range of cellular functions, it is a compound of interest in the study of various metabolic and genetic diseases. laboratorynotes.com The search for selective agonists and antagonists for UTP-activated P2Y receptors is an active area of drug discovery, with researchers screening natural and synthetic compounds for their potential to modulate these signaling pathways for therapeutic benefit. nih.govacs.org

The table below presents data on the potency of various UTP analogues at different human P2Y receptors, highlighting the ongoing research to develop selective ligands for these receptors.

CompoundReceptor TargetEC₅₀ (nM) - Potency
UTPP2Y223
UTPP2Y446
N⁴-(3-phenylpropyl)oxy-UTPP2Y41.6
N⁴-(3-(4-methoxyphenyl)propyl)oxy-UTPP2Y41.8
N⁴-(3-(1-naphthyl)propyl)oxy-UTPP2Y211

This table is generated based on data from research on synthetic UTP derivatives and their activity at human P2Y receptors expressed in astrocytoma cells, indicating efforts to create receptor-selective probes. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N2O15P3 B1682116 Uridine 5'-triphosphate CAS No. 63-39-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N2O15P3/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAVKCOVUIYSFO-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N2O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041147
Record name Uridine 5'-triphosphate
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Molecular Weight

484.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Uridine triphosphate
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CAS No.

63-39-8
Record name UTP
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Record name Uridine triphosphate
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Record name Uridine 5'-triphosphate
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Record name Uridine 5'-(tetrahydrogen triphosphate)
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Record name URIDINE 5'-TRIPHOSPHATE
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Record name Uridine triphosphate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Fundamental Biological Functions of Uridine 5 Triphosphate

Uridine (B1682114) 5'-triphosphate as a Substrate in Nucleic Acid Synthesis

One of the most vital roles of UTP is its function as a direct precursor for the synthesis of nucleic acids, which are essential for the storage and expression of genetic information.

Uridine 5'-triphosphate is one of the four essential ribonucleoside triphosphates, alongside adenosine (B11128) triphosphate (ATP), guanosine (B1672433) triphosphate (GTP), and cytidine (B196190) triphosphate (CTP), that serve as the monomeric building blocks for the synthesis of Ribonucleic Acid (RNA). baseclick.eu During the process of transcription, the enzyme RNA polymerase moves along a DNA template and incorporates ribonucleotides into a growing RNA strand. nbinno.com UTP provides the uridine nucleotide for this process, pairing with adenine (B156593) bases on the DNA template. fiveable.me

This function is fundamental to gene expression, as RNA molecules are responsible for carrying genetic information from DNA to the ribosomes for protein synthesis (messenger RNA), forming the structural and catalytic core of ribosomes (ribosomal RNA), and carrying amino acids to the ribosome (transfer RNA). nbinno.comnih.gov The availability and proper utilization of UTP are therefore critical for the accurate and efficient transcription of genetic information. nbinno.com In molecular biology research, UTP is indispensable for techniques such as in vitro transcription, RNA labeling, and RNA amplification, which are used to study gene expression and regulation. baseclick.eu

Beyond its direct role in RNA synthesis, UTP is the immediate precursor for the biosynthesis of another essential pyrimidine (B1678525) nucleotide, Cytidine Triphosphate (CTP). wikipedia.orghmdb.ca The enzyme CTP synthetase catalyzes the conversion of UTP to CTP. medchemexpress.comselleckchem.com This reaction is a crucial step in maintaining the cellular pool of pyrimidine nucleotides required for nucleic acid synthesis. CTP is not only a component of RNA but also a precursor for deoxycytidine triphosphate (dCTP), a building block for DNA synthesis. medchemexpress.com Therefore, the role of UTP as a precursor for CTP is vital for both RNA and DNA replication and transcription. medchemexpress.com

This compound in Cellular Energetics and Activated Substrates

Similar to its more well-known counterpart, ATP, UTP plays a significant role in cellular bioenergetics, primarily through the transfer of its high-energy phosphate (B84403) groups.

UTP serves as a source of energy in a variety of metabolic reactions. hmdb.ca The chemical bonds between its three phosphate groups store a significant amount of energy, which is released upon hydrolysis. biologyonline.com While ATP is the most universal energy currency in the cell, UTP's role is often more specific to certain metabolic pathways. wikipedia.org UTP can be synthesized from Uridine 5'-diphosphate (UDP) by the enzyme nucleoside-diphosphate kinase, which transfers a phosphate group from ATP in a reaction where both nucleotides are energetically equivalent (UDP + ATP ⇌ UTP + ADP). wikipedia.org This interchangeability highlights UTP's capacity to function within the cell's energy-transfer network.

A primary metabolic function of UTP is the activation of sugars and other substrates, preparing them for subsequent biochemical transformations. wikipedia.orghmdb.ca When UTP activates a substrate, it typically forms a UDP-sugar derivative, releasing an inorganic pyrophosphate. fiveable.me This process is central to several key metabolic pathways:

Glycogen (B147801) Synthesis : UTP reacts with glucose-1-phosphate to form UDP-glucose, a reaction catalyzed by UDP-glucose pyrophosphorylase. hmdb.cabiologyonline.com UDP-glucose is the activated form of glucose that serves as the direct precursor for the synthesis of glycogen, the main storage form of glucose in animals. wikipedia.orgfiveable.me

Galactose Metabolism : UTP is essential for the metabolism of galactose. The activated form, UDP-galactose, is converted into UDP-glucose, allowing it to enter the main pathways of glucose metabolism. wikipedia.orgnbinno.com

Glucuronidation : UTP is used to form UDP-glucuronate, which is a key molecule in the detoxification process of various compounds, such as bilirubin, by making them more water-soluble for excretion. wikipedia.org

Amino Sugar Metabolism : UTP activates amino sugars like glucosamine-1-phosphate and N-acetyl-glucosamine-1-phosphate to form their respective UDP derivatives, which are precursors for the synthesis of glycoproteins and other complex carbohydrates. wikipedia.org

Table of Key Functions of this compound

Biological Process Specific Role of UTP Key Enzyme(s) Involved Primary Outcome
RNA Synthesis Serves as a direct substrate, providing the uridine nucleotide. baseclick.euRNA PolymeraseFormation of RNA transcripts. nbinno.com
Nucleotide Metabolism Acts as the precursor for CTP synthesis. wikipedia.orgCTP SynthetaseProduction of Cytidine Triphosphate. medchemexpress.com
Glycogen Synthesis Activates glucose-1-phosphate to form UDP-glucose. hmdb.caUDP-glucose pyrophosphorylaseProvides the substrate for glycogen synthase. biologyonline.com
Galactose Metabolism Facilitates the conversion of UDP-galactose to UDP-glucose. wikipedia.orgUDP-galactose-4-epimeraseIntegration of galactose into glucose metabolic pathways. nbinno.com

Extracellular Uridine 5 Triphosphate Signaling and Purinergic Receptors

Overview of Extracellular Nucleotide Signaling

Extracellular nucleotides, including adenosine (B11128) 5'-triphosphate (ATP) and Uridine (B1682114) 5'-triphosphate (UTP), function as crucial signaling molecules in a widespread cell-to-cell communication system known as purinergic signaling. nih.gov This system plays a modulatory role in fundamental pathophysiological processes such as tissue homeostasis, immune responses, inflammation, and neurodegeneration. nih.gov While historically recognized for their intracellular roles in energy metabolism and as building blocks for nucleic acids, nucleotides like ATP and UTP are released into the extracellular space to activate specific purinergic receptors on the cell surface. ashpublications.organnualreviews.org

The release of these nucleotides can occur from damaged or dying cells in a non-regulated manner or through controlled mechanisms involving exocytosis, membrane channels (such as connexins and pannexins), and transporters. nih.govannualreviews.org Once in the extracellular environment, nucleotides like UTP interact with and activate a family of G protein-coupled receptors known as P2Y receptors. nih.gov The signaling effects of UTP are often comparable to those of ATP. wikipedia.org The biological outcome of this signaling is determined by several factors, including the amount and type of nucleotides released, their degradation by ecto-nucleotidases, and their re-uptake by cells, which together provide a high degree of selectivity and plasticity to the purinergic signaling network. nih.gov

Purinergic P2Y Receptor Subtypes Activated by Uridine 5'-triphosphate

This compound (UTP) is a key endogenous agonist for several subtypes of the P2Y receptor family, a group of G protein-coupled receptors (GPCRs). The activation of these receptors by UTP initiates intracellular signaling cascades that regulate a wide array of cellular functions. The primary P2Y receptors that are responsive to UTP include P2Y2, P2Y4, and to a lesser extent, P2Y6 and P2Y11 receptors, with varying degrees of specificity and potency.

P2Y2 Receptor Activation and Specificity

The P2Y2 receptor is a subtype of purinergic P2Y receptors that is notably activated by both this compound (UTP) and adenosine 5'-triphosphate (ATP) with similar high potency. ahajournals.orgnih.gov This dual sensitivity is a hallmark of the P2Y2 receptor. worktribe.com Activation of the P2Y2 receptor by UTP has been shown to induce a variety of cellular responses, including the mitogenic activation of smooth muscle cells and the stimulation of Schwannoma cell migration. researchgate.netplos.org

Upon binding of UTP, the P2Y2 receptor, which is coupled to Gq/11 proteins, activates phospholipase C (PLC). jst.go.jp This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores and activate protein kinase C (PKC), respectively. jst.go.jpguidetopharmacology.org For instance, in bovine adrenocortical fasciculata cells, UTP-induced activation of P2Y2 receptors leads to Ca2+ release from intracellular stores, followed by store-operated Ca2+ entry. jst.go.jp Studies have also demonstrated that UTP-mediated P2Y2 receptor activation can lead to the phosphorylation of mitogen-activated protein kinases (MAPKs), such as ERK1/2, JNK, and p38, which are involved in processes like cell migration and wound repair. plos.org

The specificity of the P2Y2 receptor for UTP and ATP as equipotent agonists distinguishes it from other P2Y receptors. ahajournals.orgnih.gov For example, unlike the P2Y4 receptor which shows a preference for UTP, and the P2Y6 receptor which is more sensitive to UDP, the P2Y2 receptor responds robustly to both UTP and ATP. ahajournals.org

Table 1: P2Y2 Receptor Activation by this compound

Agonist Receptor Subtype Potency/Effect Downstream Signaling Pathways Reference
This compound (UTP) P2Y2 Equipotent with ATP Gq/11, Phospholipase C, Intracellular Ca2+ mobilization, MAPK (ERK1/2, JNK, p38) ahajournals.orgnih.govplos.orgjst.go.jp
Adenosine 5'-triphosphate (ATP) P2Y2 Equipotent with UTP Gq/11, Phospholipase C, Intracellular Ca2+ mobilization ahajournals.orgnih.gov

P2Y4 Receptor Activation and Specificity

The P2Y4 receptor is another Gq protein-coupled receptor that is preferentially activated by this compound (UTP). nih.govcreative-biolabs.com Unlike the P2Y2 receptor, the human P2Y4 receptor shows a higher potency for UTP compared to adenosine 5'-triphosphate (ATP), which acts as a partial agonist or even an antagonist at this receptor subtype. guidetopharmacology.orgnih.gov However, there are species-specific differences in agonist selectivity. guidetopharmacology.org

Activation of the P2Y4 receptor by UTP leads to the stimulation of phospholipase C and subsequent increases in intracellular inositol phosphates and calcium mobilization. guidetopharmacology.org For instance, in 1321N1 astrocytoma cells stably expressing the human P2Y4 receptor, UTP induces a biphasic accumulation of inositol trisphosphates. nih.gov The P2Y4 receptor is widely expressed in various tissues, including the intestine, heart, and brain. nih.gov Its activation by UTP has been implicated in diverse physiological processes, such as regulating chloride secretion in the gastrointestinal tract and potentially playing a role in the central nervous system. creative-biolabs.com

The pharmacological profile of the human P2Y4 receptor shows a distinct rank order of potency for various nucleotides, with UTP being the most potent agonist, followed by UDP and other UTP analogs. nih.gov This specificity for uracil (B121893) nucleotides makes the P2Y4 receptor a distinct entity within the P2Y family. wikigenes.org

Table 2: P2Y4 Receptor Activation by this compound

Agonist Receptor Subtype Potency/Effect Downstream Signaling Pathways Reference
This compound (UTP) P2Y4 High potency, preferential agonist Gq, Phospholipase C, Inositol trisphosphate accumulation, Intracellular Ca2+ mobilization guidetopharmacology.orgnih.govnih.gov
Adenosine 5'-triphosphate (ATP) P2Y4 Partial agonist/antagonist (human) Less effective than UTP guidetopharmacology.orgnih.gov
Uridine 5'-diphosphate (UDP) P2Y4 Agonist, but potency varies in different studies Phospholipase C activation ahajournals.orgnih.gov

P2Y6 Receptor Activation and Specificity

The P2Y6 receptor is primarily activated by uridine 5'-diphosphate (UDP). nih.govscbt.com However, this compound (UTP) can also activate this receptor, although it is generally considered to be less potent than UDP. ahajournals.org The P2Y6 receptor is coupled to Gq proteins, and its activation leads to the stimulation of phospholipase C and subsequent downstream signaling events. nih.govjneurology.com

The activation of P2Y6 receptors by uridine nucleotides has been linked to various cellular functions, including the regulation of inflammatory responses. jneurology.com For example, in microglia, the activation of P2Y6 receptors by UDP, which can be formed from the breakdown of released UTP, triggers phagocytosis. nih.gov While UTP itself is not the primary agonist for P2Y6, its extracellular presence and subsequent enzymatic conversion to UDP make it a relevant precursor for P2Y6 receptor activation. nih.gov

P2Y11 Receptor Activation and Specificity

The P2Y11 receptor is unique among the P2Y family as it couples to both Gq/PLC and Gs/adenylyl cyclase signaling pathways, leading to increases in both intracellular calcium and cyclic AMP (cAMP). scbt.com The primary endogenous agonist for the P2Y11 receptor is adenosine 5'-triphosphate (ATP). scbt.comstrath.ac.uk

There have been conflicting reports regarding the effect of this compound (UTP) at the human P2Y11 receptor. Some earlier studies suggested that UTP might act as a biased agonist, increasing intracellular calcium without inducing inositol phosphate (B84403) accumulation. nih.gov However, more recent and detailed investigations have found no evidence for an agonist action of UTP at the human P2Y11 receptor, nor does it appear to act as an antagonist. nih.gov In studies using 1321N1 cells stably expressing the human P2Y11 receptor, high concentrations of UTP were ineffective at evoking a calcium response, whereas ATP produced a robust, concentration-dependent increase in intracellular calcium. nih.gov Therefore, the current consensus is that UTP is not a significant agonist for the human P2Y11 receptor. strath.ac.uknih.gov

Mechanisms of this compound Release from Cells

This compound (UTP) can be released from various cell types into the extracellular space through several regulated and non-regulated mechanisms, where it can then act as a signaling molecule. nih.govmedchemexpress.com The release of UTP is a critical step in initiating purinergic signaling cascades.

One of the primary mechanisms for regulated UTP release is through vesicular exocytosis. nih.gov In this process, UTP is packaged into vesicles within the cell and released into the extracellular environment upon cellular stimulation. This mechanism is analogous to the release of neurotransmitters from nerve terminals. physiology.org

Another significant pathway for UTP release involves plasma membrane channels, such as connexin and pannexin hemichannels. nih.govnih.gov These channels can open in response to various stimuli, including mechanical stress, allowing the passage of small molecules like UTP from the cytoplasm to the extracellular space. nih.govmedchemexpress.com For instance, mechanical stimulation of astrocytoma cells has been shown to cause the release of UTP. elte.hu

Additionally, specific transporters, such as ATP-binding cassette (ABC) transporters, may be involved in the controlled release of UTP from cells. nih.gov In situations of cellular stress or injury, a non-regulated release of UTP can also occur from damaged or dying cells, where the loss of plasma membrane integrity leads to the leakage of intracellular contents, including UTP, into the extracellular milieu. nih.govannualreviews.org

The concentration of UTP released can be substantial enough to activate P2Y receptors on the same or neighboring cells, thereby initiating a local signaling response. ahajournals.orgnih.gov The specific mechanism of UTP release can vary depending on the cell type and the nature of the stimulus. nih.govmedchemexpress.com

Ligand-Receptor Interactions and Receptor Pharmacology

This compound (UTP) is a crucial signaling molecule that exerts its effects by activating specific P2Y purinergic receptors, a family of G protein-coupled receptors (GPCRs). The interaction between UTP and its receptors is a complex process governed by the specific pharmacological profiles of these receptors and the molecular architecture of their ligand-binding pockets.

The pharmacological characterization of P2Y receptors relies on the use of selective agonists and antagonists to differentiate between the various subtypes that are sensitive to UTP. UTP itself is a primary agonist for several P2Y receptors, notably P2Y2 and P2Y4 receptors. nih.govnih.gov

Agonists:

The P2Y2 receptor is characteristically activated by both UTP and adenosine 5'-triphosphate (ATP) with similar potency. nih.govnih.gov Several synthetic UTP derivatives and other nucleotides have been identified as agonists at UTP-sensitive receptors, aiding in their pharmacological dissection. For instance, UTP-γ-S acts as a selective agonist for both P2Y2 and P2Y4 receptors. nih.govnih.gov Dinucleoside polyphosphates, such as P¹,P⁴-di(uridine-5'-)tetraphosphate (Up₄U), are also potent agonists of the P2Y2 receptor. nih.gov

The human P2Y4 receptor is selectively activated by UTP, while the rat and mouse orthologs are responsive to both UTP and ATP. nih.govnih.gov Specific modifications to the UTP molecule have yielded agonists with varying selectivity. For example, 2'-azido-2'-deoxyUTP shows a slightly higher potency for the human P2Y4 receptor over the P2Y2 receptor. nih.gov Furthermore, 4-thio-UTP is a significantly more potent agonist at the human P2Y4 receptor compared to 2-thio-UTP. nih.gov

The P2Y6 receptor is primarily activated by uridine 5'-diphosphate (UDP), but certain UTP derivatives and dinucleoside triphosphates can also act as potent agonists. nih.gov

Interactive Data Table: Agonists of UTP-Sensitive P2Y Receptors

AgonistTarget Receptor(s)Potency/ActivityReference(s)
This compound (UTP)P2Y2, P2Y4Potent agonist nih.govnih.gov
Adenosine 5'-triphosphate (ATP)P2Y2 (human), P2Y4 (rat/mouse)Equipotent to UTP at P2Y2 nih.govnih.govnih.gov
UTP-γ-SP2Y2, P2Y4Selective agonist nih.govnih.gov
P¹,P⁴-di(uridine-5'-)tetraphosphate (Up₄U)P2Y2Potent agonist nih.gov
2'-Azido-2'-deoxyUTPP2Y4 > P2Y25-fold more potent at hP2Y4 nih.gov
4-Thio-UTPP2Y4Potent agonist nih.gov
2-Thio-UTPP2Y4Less potent than 4-thio-UTP nih.gov
PSB1114 (4-thiouridine-5'-O-(β,γ-difluoromethylene) triphosphate)P2Y260-fold selective over P2Y4/P2Y6 nih.gov

Antagonists:

The development of selective antagonists has been crucial for isolating the physiological roles of UTP-sensitive receptors. Suramin (B1662206) is a non-selective antagonist that blocks most P2Y receptors, with the notable exception of the P2Y4 receptor. nih.govahajournals.org Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) also exhibits antagonist activity at several P2Y receptors, including P2Y1, human P2Y4, and P2Y6. nih.gov

For the P2Y2 receptor, the non-nucleotide compound AR-C118925 has been identified as a potent and selective antagonist. researchgate.net In the case of the rat P2Y2 receptor, suramin acts as a competitive antagonist. nih.gov

Selective antagonists for the P2Y4 receptor have been more challenging to develop. nih.gov However, compounds like PSB-1699 and PSB-16133, based on an anthraquinone (B42736) scaffold, have been reported to inhibit P2Y4 receptor activation with selectivity over other P2Y subtypes. researchgate.net For the rat P2Y4 receptor, Reactive Blue 2 (RB-2) acts as a competitive antagonist, and interestingly, BzATP functions as an antagonist. nih.gov

The P2Y6 receptor can be blocked by antagonists such as MRS 2578. unipa.it

Interactive Data Table: Antagonists of UTP-Sensitive P2Y Receptors

AntagonistTarget Receptor(s)Potency/ActivityReference(s)
SuraminMost P2Y (not P2Y4)Competitive antagonist at rP2Y2 nih.govahajournals.orgnih.gov
PPADSP2Y1, hP2Y4, P2Y6Blocks receptor activity nih.gov
AR-C118925P2Y2Potent and selective non-nucleotide antagonist researchgate.net
Reactive Blue 2 (RB-2)P2Y4 (rat)Competitive antagonist nih.gov
BzATPP2Y4 (rat)Antagonist nih.gov
PSB-16133P2Y4IC50 of 233 nM, selective researchgate.net
MRS 2578P2Y6Receptor antagonist unipa.it

The ability of P2Y receptors to bind UTP and discriminate between different nucleotide ligands is determined by specific amino acid residues within their transmembrane (TM) domains and extracellular loops. nih.gov Mutational analyses and molecular modeling studies have provided insights into these critical interactions.

For the P2Y2 receptor, several key residues have been implicated in UTP binding. A conserved arginine residue in the third extracellular loop (EL3), R272, is thought to act as a "gatekeeper," playing a crucial role in recognizing and orienting the nucleotide. acs.orgworktribe.com Another important residue, Ser296, located deep within the binding pocket, is believed to form hydrogen bonds with the nucleobase of UTP. worktribe.com Additionally, a tyrosine residue, Y118A in TM3, has been identified as functionally important. acs.org The negatively charged triphosphate moiety of UTP is thought to interact with positively charged amino acids in the sixth and seventh transmembrane domains. nih.gov

The binding of UTP to the P2Y4 receptor shares similarities with the P2Y2 receptor, though variations exist, particularly in the second transmembrane domain and the second extracellular loop. nih.gov

Interactive Data Table: Molecular Determinants of UTP Binding to P2Y Receptors

ReceptorResidueLocationProposed Role in UTP BindingReference(s)
P2Y2R272Extracellular Loop 3 (EL3)Gatekeeper role, recognition and orientation of the nucleotide. acs.orgworktribe.com
P2Y2Ser296Transmembrane DomainForms hydrogen bonds with the nucleobase of UTP. worktribe.com
P2Y2Y118Transmembrane Domain 3 (TM3)Functionally important for agonist activation. acs.org
P2Y2Positively charged amino acidsTransmembrane Domains 6 & 7Interaction with the negatively-charged triphosphate moiety of UTP. nih.gov

Intracellular Signaling Pathways Mediated by Uridine 5 Triphosphate

G Protein-Coupling and Phospholipase Activation

The interaction of UTP with P2Y receptors, which are G protein-coupled receptors (GPCRs), is a critical first step in its signaling mechanism. This binding event leads to the activation of heterotrimeric G proteins, which in turn modulate the activity of various effector enzymes, including phospholipases. The activation of phospholipases C (PLC) and A2 (PLA2) are prominent downstream effects of UTP-mediated G protein signaling.

UTP-sensitive P2Y receptors are often coupled to G proteins of the Gq/11 family. Upon receptor activation by UTP, the α-subunit of the Gq protein exchanges GDP for GTP, leading to its dissociation from the βγ-subunits and subsequent activation of Phospholipase C-β (PLC-β) unc.edunih.gov. PLC-β then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) smpdb.ca.

This activation of PLC via a G protein-coupled mechanism has been observed in various cell types. For instance, in RAW 264.7 macrophages, UTP has been shown to mediate the activation of PLC through a pertussis toxin (PTX)-insensitive G protein, which is characteristic of Gq protein coupling nih.gov. The generation of IP3 and DAG initiates further downstream signaling events, including calcium mobilization and protein kinase C activation, respectively.

UTP-Mediated Activation of Phospholipase C-β
StepDescriptionKey Molecules
1. Receptor BindingUTP binds to and activates a P2Y receptor on the cell surface.Uridine (B1682114) 5'-triphosphate, P2Y Receptor
2. G Protein ActivationThe activated P2Y receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.Gq protein (α, β, γ subunits)
3. PLC-β ActivationThe GTP-bound Gq α-subunit dissociates and activates Phospholipase C-β.Phospholipase C-β
4. PIP2 HydrolysisActivated PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2).Phosphatidylinositol 4,5-bisphosphate
5. Second Messenger ProductionThe hydrolysis of PIP2 generates inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).Inositol 1,4,5-trisphosphate, Diacylglycerol

In addition to PLC, UTP signaling can also lead to the activation of Phospholipase A2 (PLA2), an enzyme responsible for the release of arachidonic acid from membrane phospholipids (B1166683). In RAW 264.7 macrophages, UTP-induced arachidonic acid release is mediated by a cytosolic PLA2 (cPLA2) nih.gov. Interestingly, this activation appears to be dependent on a pertussis toxin (PTX)-sensitive G protein, suggesting the involvement of Gi/o proteins in this particular pathway nih.gov.

The activation of cPLA2 by UTP is also linked to other signaling components. Studies in murine astrocytes have indicated that the activation of cPLA2 and subsequent release of arachidonic acid can be enhanced by the extracellular signal-regulated protein kinase (ERK) and protein kinase C (PKC) pathways semanticscholar.org. Furthermore, the sustained influx of Ca2+ following UTP stimulation contributes to the activation of cPLA2 nih.gov. This highlights a complex interplay between different signaling cascades in mediating the full cellular response to UTP.

Intracellular Calcium Mobilization Dynamics

A hallmark of UTP signaling is the mobilization of intracellular calcium ([Ca2+]i). The IP3 generated by PLC-β activation diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), which are ligand-gated Ca2+ channels. This binding triggers the release of Ca2+ from the ER stores into the cytoplasm, leading to a rapid and transient increase in [Ca2+]i youtube.com.

In various cell types, UTP has been shown to be a potent agonist for increasing cytosolic Ca2+ concentration. For example, in human term placental cells, UTP stimulated a significant increase in [Ca2+]i nih.gov. Similarly, in cultured vascular smooth muscle cells, UTP was found to be more potent than adenosine (B11128) triphosphate (ATP) in eliciting a rise in cytosolic Ca2+ nih.gov.

The dynamics of this calcium response can be complex, often manifesting as oscillations or waves. In rat basilar artery smooth muscle cells, UTP elicits cyclic, dose-dependent increases in intracellular Ca2+ that are responsible for tonic force generation researchgate.net. The maintenance of these Ca2+ waves is dependent on both the release from intracellular stores via IP3 receptors and the influx of extracellular Ca2+ researchgate.net. The UTP-induced increase in [Ca2+]i is often sustained, as observed in RAW 264.7 macrophages where it can last for more than 10 minutes nih.gov.

UTP-Induced Intracellular Calcium Mobilization
PhaseMechanismKey Components
InitiationIP3, generated from PLC-β activity, binds to IP3 receptors on the endoplasmic reticulum.Inositol 1,4,5-trisphosphate, IP3 Receptor
ReleaseBinding of IP3 opens the IP3 receptor channels, leading to the release of Ca2+ from the ER into the cytoplasm.Calcium ions (Ca2+)
Propagation (in some cells)The initial Ca2+ release can trigger further release from adjacent IP3 receptors, creating a Ca2+ wave.Calcium-induced calcium release
Sustained PhaseInflux of extracellular Ca2+ through plasma membrane channels contributes to maintaining elevated cytosolic Ca2+ levels.L-type voltage-gated calcium channels, Non-selective cation channels

Mitogen-Activated Protein Kinase (MAPK) Cascades

Uridine 5'-triphosphate is also a potent activator of the mitogen-activated protein kinase (MAPK) cascades. These cascades are key signaling modules that transduce extracellular signals to the nucleus to regulate gene expression and other cellular processes like proliferation and differentiation frontiersin.org. The MAPK family includes several members, such as the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.

In rat renal mesangial cells, UTP has been shown to potently stimulate the stress-activated protein kinase (SAPK) pathway, which includes the JNKs, leading to the phosphorylation of the transcription factor c-Jun nih.gov. This activation was found to be independent of protein kinase C but required a pertussis toxin-sensitive G-protein and tyrosine kinase activation nih.gov. Furthermore, in MDCK-D1 cells, P2U receptors, which are activated by UTP, were shown to activate the MAP kinase cascade in a PKC-dependent manner jci.org. These findings indicate that UTP can activate different MAPK pathways through distinct mechanisms depending on the cell type and the specific receptors and G proteins involved.

Other Downstream Signaling Elements

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are critical regulators of the actin cytoskeleton, cell adhesion, and cell motility. Emerging evidence indicates that UTP can modulate the Rho-signaling pathway. In rat aorta, the contractile response induced by uridine adenosine tetraphosphate (B8577671) (Up4A), a dinucleotide that can be formed from UTP, involves the Rho-kinase pathway nih.gov. Although this study did not directly use UTP, it points to the involvement of this pathway in purinergic signaling. The RhoA/ROCK signaling pathway plays a key role in mediating cellular processes such as smooth muscle contraction.

c-Jun NH2-terminal Kinases (JNK) Activation

This compound (UTP) has been identified as a significant extracellular signaling molecule that can potently activate the c-Jun NH2-terminal kinases (JNK) signaling pathway in various cell types. This activation is a key component of the cellular response to stress and plays a role in regulating processes such as inflammation, proliferation, and apoptosis. The activation of JNK by UTP is primarily mediated by the stimulation of cell surface P2Y receptors, particularly the P2Y2 receptor.

In rat renal mesangial cells, extracellular UTP has been shown to be a potent stimulator of the stress-activated protein kinase (SAPK) pathway, leading to the phosphorylation of the transcription factor c-Jun nih.gov. This activation is rapid, occurring within 5 minutes, and is dependent on the concentration of UTP nih.gov. Similarly, in human hepatocytes, both UTP and ATP stimulate the phosphorylation of JNK, a response that appears to be primarily regulated through P2Y2 receptors nih.govoncotarget.com. Studies in human coronary artery endothelial cells have also demonstrated that activation of the P2Y2 receptor by UTP leads to the activation of JNK, which in turn plays an essential positive role in the upregulation of Tissue Factor (TF) protein expression nih.gov.

The signaling cascade initiated by UTP that leads to JNK activation involves several key intracellular components. Research in rat mesangial cells indicates that the pathway is independent of protein kinase C (PKC) nih.gov. Instead, it requires the involvement of a pertussis toxin-sensitive G-protein and tyrosine kinase activation nih.gov. In human coronary artery endothelial cells, the P2Y2 receptor-mediated activation of JNK is mediated through the Rho kinase pathway nih.gov. This subsequently leads to the phosphorylation of downstream transcription factors, including c-Jun and activating transcription factor 2 (ATF-2), which act as positive regulators of gene transcription nih.gov.

The downstream consequences of UTP-induced JNK activation are significant for cellular function. The phosphorylation of c-Jun is a primary outcome, which is a key component of the activator protein-1 (AP-1) transcription factor complex nih.govnih.gov. This complex regulates the expression of a wide array of genes involved in various cellular processes. For example, in endothelial cells, the UTP-induced, JNK-mediated activation of the c-Jun/ATF-2 complex is a novel mechanism in the transcriptional regulation of the Tissue Factor gene, a key initiator of the coagulation cascade nih.gov.

The following table summarizes key research findings on the activation of the JNK pathway by this compound in different cell models.

Cell TypeReceptor ImplicatedKey FindingsDownstream EffectReference
Rat Renal Mesangial CellsP2Y2 (formerly P2U)Rapid (within 5 min) and concentration-dependent JNK activation. Independent of Protein Kinase C; dependent on a pertussis toxin-sensitive G-protein and tyrosine kinase.Phosphorylation of c-Jun. nih.gov
Human HepatocytesP2Y2UTP stimulates phosphorylation of JNK.Regulation of proliferation-associated responses. nih.gov
Human Coronary Artery Endothelial CellsP2Y2Rho/JNK pathway mediates activation of c-Jun and ATF-2.Positive regulation of Tissue Factor gene transcription. nih.gov
Arterial Smooth Muscle CellsP2Y6UTP contributes to the phosphorylation of JNK.Potential role in cellular stress response. ahajournals.org

Physiological and Pathophysiological Implications of Uridine 5 Triphosphate

Central and Peripheral Nervous System Biology

Extracellular UTP is a key regulator of various functions within the nervous system, influencing everything from basic neuronal communication to complex processes of neuroprotection and regeneration.

Uridine (B1682114) 5'-triphosphate has been shown to directly influence the excitability of sensory neurons. Studies on dorsal root ganglion (DRG) neurons have demonstrated that UTP, along with adenosine (B11128) triphosphate (ATP), can depolarize neurons and increase the firing of action potentials in response to current injections. This excitatory effect is primarily mediated through the activation of P2Y2 receptors. The underlying mechanism involves a bifurcated signaling pathway that leads to the inhibition of K_V7 potassium channels and the facilitation of TRPV_1 channels. nih.gov This dual action effectively lowers the threshold for neuronal activation, thereby enhancing synaptic transmission.

The activation of P2Y receptors by UTP can also affect presynaptic glutamate (B1630785) release, a key process in long-term potentiation and synaptic plasticity. eurekaselect.com By modulating the release of this primary excitatory neurotransmitter, UTP plays a significant role in the fundamental processes of learning and memory.

The role of UTP in pain signaling is complex, with evidence suggesting both pro-nociceptive and anti-nociceptive effects depending on the context and location of its action. Activation of P2Y2 receptors on the terminals of capsaicin-sensitive cutaneous sensory neurons by UTP can stimulate nociceptive transmission. nih.gov Furthermore, UTP has been observed to trigger the release of calcitonin gene-related peptide (CGRP) from DRG neurons, a neuropeptide heavily implicated in pain transmission. nih.gov

Conversely, in vivo studies have revealed that intrathecal administration of UTP can produce inhibitory effects on spinal pain transmission. nih.gov In animal models, intrathecal UTP has been shown to elevate the mechanical nociceptive threshold and prolong thermal nociceptive latency, suggesting an analgesic effect at the spinal level. nih.gov This indicates that UTP's influence on pain sensitivity is multifaceted and dependent on the specific P2Y receptor subtypes activated and their location within the pain processing pathways.

Effect of Intrathecal UTP on Nociception in Rats Outcome
Paw Pressure Test Elevated mechanical nociceptive threshold
Tail-Flick Test Prolonged thermal nociceptive latency
Von Frey Filament Test Did not induce tactile allodynia (unlike ATP)

This table summarizes the analgesic effects of intrathecally administered Uridine 5'-triphosphate in different pain models in rats, as described in the literature. nih.gov

This compound has demonstrated significant neuroprotective properties, particularly in the context of cerebral ischemia-reperfusion injury. Research in rat models of middle cerebral artery occlusion (MCAO) has shown that UTP administration has a dose-dependent protective effect. nih.gov This protection manifests as a reduction in neurological deficit scores, decreased brain water content, and smaller infarct volumes.

The neuroprotective mechanism of UTP is believed to be linked to the preservation of mitochondrial function. researchgate.netnih.govpolyu.edu.hkmdpi.comspringernature.com During ischemic events, mitochondrial dysfunction is a critical factor leading to neuronal cell death. UTP appears to mitigate this by helping to maintain mitochondrial membrane potential and ATP levels, thereby reducing oxidative stress and subsequent apoptosis. polyu.edu.hk

Effect of UTP on Cerebral Ischemia-Reperfusion Injury in Rats Control Group (Normal Saline) UTP-Treated Group (90 µg/kg) Significance
Infarct Volume (TTC Staining) 30.5%15.9%P<0.01
Infarct Volume at 6h (MRI) 401.36 mm³283.5 mm³Significant Reduction
Infarct Volume at 30h (MRI) 576.75 mm³352.1 mm³Significant Reduction
Infarct Volume at 54h (MRI) 677.11 mm³367.45 mm³Significant Reduction
Nerve Cell Death (Electron Microscope) More severeLess severeSignificant Reduction

This table presents data from a study on the neuroprotective effects of this compound in a rat model of cerebral ischemia, highlighting the significant reduction in infarct volume and nerve cell death. nih.gov

Schwann cells are instrumental in the regeneration of peripheral nerves following injury. nih.govnih.govfrontiersin.orgresearchgate.netuta.edu this compound has been identified as a key signaling molecule that influences Schwann cell behavior during the repair process. Following nerve damage, UTP is released and activates P2Y receptors on the surface of Schwann cells. plos.orgnih.govucm.es

Studies have shown that UTP treatment enhances Schwannoma cell migration and promotes wound closure. plos.orgnih.govucm.esresearchgate.net This effect is mediated through the activation of P2Y2 receptors and a subsequent increase in the activation and expression of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for extracellular matrix remodeling during cell migration. plos.orgnih.govucm.es Interestingly, UTP appears to favor a more migratory and less differentiated state in Schwann cells, which is conducive to the initial stages of nerve repair where Schwann cells must bridge the injury gap.

Effect of UTP on Schwann Cell Migration Control UTP (250 µM)
Wound Occupancy after 20h (RT4-D6P2T cells) 56 ± 8%100%
Wound Occupancy after 36h (Primary Schwann cells) 57 ± 12%100%
Migration Velocity (Primary Schwann cells) 1.7 ± 0.5 %/h3.6 ± 0.2 %/h

This interactive table showcases the significant increase in wound closure and migration velocity in Schwann cells upon treatment with this compound. nih.govresearchgate.net

This compound is involved in the modulation of catecholamine release from neural cells. Specifically, UTP has been shown to evoke the release of noradrenaline from cultured rat sympathetic neurons. nih.govnih.gov This action is mediated by the activation of P2Y6 receptors, which in turn stimulates protein kinase C. nih.gov

While direct evidence for UTP's effect on dopamine (B1211576) release is less clear, studies on its precursor, uridine, suggest a regulatory role in the dopaminergic system. Uridine administration has been shown to modulate dopamine release and the expression of dopamine receptors in the corpus striatum. nih.govresearchgate.net Given that uridine is a precursor for intracellular UTP synthesis, it is plausible that some of these effects are mediated through UTP. For instance, dietary supplementation with uridine-5'-monophosphate (UMP) has been found to increase potassium-evoked dopamine release in aged rats. nih.gov

Cardiovascular System Physiology and Pathology

In the cardiovascular system, this compound has emerged as a significant cardioprotective agent, particularly in the setting of myocardial ischemia and infarction. Extracellular nucleotides, including UTP, are released in substantial amounts during ischemic events. nih.gov

Clinical observations have revealed that venous plasma levels of UTP are significantly increased in patients experiencing myocardial infarction. ahajournals.org Preclinical studies have demonstrated that UTP administration prior to an ischemic event can reduce infarct size and improve myocardial function. nih.gov The cardioprotective effects of UTP are primarily mediated through the P2Y2 receptor. researchgate.netbohrium.com

The mechanism underlying UTP's cardioprotective action involves the mitigation of mitochondrial calcium overload, a key contributor to cell death during hypoxia-ischemia. nih.gov Furthermore, UTP has been shown to have positive inotropic effects on cardiomyocytes, increasing their contractility. ahajournals.orgahajournals.org This effect is also mediated by P2Y2 receptors and involves a phospholipase C-dependent pathway. ahajournals.org In addition to its effects on cardiomyocytes, UTP can induce profibrotic responses in cardiac fibroblasts through P2Y2 receptor activation, which may play a role in cardiac remodeling following injury. nih.gov

Cardiovascular Effects of this compound Mechanism/Receptor Outcome
Cardioprotection P2Y2 ReceptorReduced infarct size, improved myocardial function
Inotropy P2Y2 ReceptorIncreased cardiomyocyte contraction
Cardiac Fibroblast Activity P2Y2 ReceptorInduction of profibrotic responses
Vasculature P2Y ReceptorsVasoconstriction or vasodilation (context-dependent)

This table summarizes the diverse roles of this compound in the cardiovascular system, from protecting the heart muscle during ischemia to influencing its contractility and remodeling. nih.govahajournals.orgahajournals.orgnih.gov

Vascular Smooth Muscle Regulation

This compound (UTP) plays a significant role in the regulation of vascular smooth muscle (VSM) tone, which is a key determinant of peripheral vascular resistance and blood pressure. VSM contraction and relaxation are primarily controlled by the phosphorylation state of myosin light chains (MLC). An increase in intracellular calcium binds to calmodulin, which then activates myosin light chain kinase (MLCK) to phosphorylate MLC, leading to contraction. Conversely, dephosphorylation of MLC by myosin light chain phosphatase (MLCP) results in relaxation.

UTP influences VSM function by interacting with specific receptors on the cell surface. It can induce contraction in various types of arteries, including cerebral arteries. The contractile effect of UTP is multifaceted; it can initiate contraction by mobilizing calcium from intracellular stores and by depolarizing the cell membrane, which in turn opens potential-sensitive calcium channels, allowing an influx of extracellular calcium. ahajournals.org In some vascular beds, UTP-induced contraction is mediated through the inhibition of potassium channels, such as 4-AP-sensitive KV channels, via a Rho-kinase-dependent pathway. nih.gov

Extracellular UTP, along with adenosine triphosphate (ATP), can stimulate the proliferation of vascular smooth muscle cells, a process that is crucial in the development of atherosclerosis and restenosis. nih.gov Furthermore, the dinucleotide uridine adenosine tetraphosphate (B8577671) (Up4A), which contains both uridine and adenosine moieties, has been identified as a potent endothelium-derived contracting factor (EDCF) and is known to modulate vascular function by acting on both endothelial and smooth muscle cells. nih.gov

The regulation of vascular tone by UTP is complex and can be affected by pathological conditions. For instance, in spontaneously hypertensive rats, the relaxation response of carotid arteries to UTP is impaired, suggesting alterations in P2Y2 receptor signaling and an increase in cyclooxygenase-derived vasoconstrictor prostanoids. bohrium.com

Table 1: Effects of this compound on Vascular Smooth Muscle Regulation
Effector Molecule Receptor/Channel Mechanism of Action Physiological Outcome Reference
This compound (UTP)P2Y ReceptorsMobilization of intracellular Ca2+, depolarization of cell membraneContraction ahajournals.org
This compound (UTP)4-AP-sensitive KV channelsInhibition via Rho-kinase pathwayContraction nih.gov
Uridine adenosine tetraphosphate (Up4A)Purinergic ReceptorsActs on endothelial and smooth muscle cellsContraction (as an EDCF) nih.gov

Intimal Hyperplasia and Vascular Remodeling

Intimal hyperplasia, the thickening of the innermost layer of a blood vessel, is a key pathological process in atherosclerosis and restenosis following procedures like angioplasty. ahajournals.org this compound has been identified as a significant contributor to this process. Extracellular UTP induces the proliferation of smooth muscle cells (SMCs) by binding to P2Y2 nucleotide receptors. ahajournals.orgahajournals.org

Research using a rabbit carotid artery model has shown that vascular injury leads to a rapid upregulation of P2Y2 receptor mRNA in medial SMCs even before the neointima becomes apparent. ahajournals.org The perivascular infusion of UTP in this model significantly enhanced the development of neointima. ahajournals.org The resulting intimal lesions were characterized by the infiltration of macrophages and an increased expression of osteopontin (B1167477), a protein associated with inflammatory and proliferative responses in atherosclerotic lesions. ahajournals.orgahajournals.org In cultured SMCs, both ATP and UTP were found to stimulate osteopontin expression in a dose-dependent manner, and this effect could be inhibited by a P2Y2 antisense oligonucleotide. ahajournals.org These findings strongly suggest a role for the UTP/ATP-activated P2Y2 receptor in the development of intimal hyperplasia. ahajournals.orgahajournals.org

Myocardial Function and Ischemic Injury

This compound has demonstrated cardioprotective effects in the context of myocardial infarction and ischemic injury. Studies have shown that UTP can significantly reduce the size of an infarct and improve heart function following a myocardial infarction. nih.govnih.gov This protective effect is observed with both early and late preconditioning with UTP. nih.govnih.gov

In a rat model of myocardial infarction, pretreatment with UTP led to a smaller increase in left ventricular end-diastolic and end-systolic areas compared to untreated animals. nih.govnih.gov Concurrently, fractional shortening, a measure of cardiac contractility, was higher in the UTP-pretreated groups. nih.govnih.gov Biochemical markers of myocardial damage, such as troponin T, also showed reduced levels with UTP treatment. nih.govnih.gov

The mechanism behind this cardioprotection appears to be linked to the activation of P2Y2 receptors, which helps to reduce cardiomyocyte death induced by hypoxia. nih.govnih.gov Furthermore, UTP has been shown to reduce mitochondrial calcium overload during ischemia, which is a key factor in cell death during and after an ischemic event. nih.govnih.gov In humans, elevated levels of UTP have been detected in patients with acute myocardial infarction, indicating its release during ischemic conditions. ahajournals.org

Cardiac Mitochondrial Function

The protective effects of this compound on the heart extend to the subcellular level, specifically to the mitochondria, which are crucial for cellular energy production and are significantly impacted during ischemic events. UTP has been shown to maintain cardiac mitochondrial function following both chemical and hypoxic stress. nih.gov

In a rat model where the left anterior descending artery was ligated, treatment with UTP resulted in improved mitochondrial activity, specifically in complexes I, II, and IV of the electron transport chain. nih.gov In vitro studies using cultured cardiomyocytes showed that pretreatment with UTP before hypoxic or chemical stress helped to maintain higher ATP levels, preserve the mitochondrial membrane potential, and reduce the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. nih.gov

One proposed mechanism for this mitochondrial protection is that UTP may act as a mild uncoupling agent, causing a modest depolarization of the mitochondrial membrane. nih.gov This slight depolarization can reduce the uptake of calcium into the mitochondria, thereby preserving mitochondrial activity and reducing cell damage during periods of hypoxia. nih.gov The beneficial effects of UTP on mitochondrial membrane potential are abolished by a P2Y receptor antagonist, confirming the involvement of these receptors. nih.gov Furthermore, uridine, a breakdown product of UTP, has been shown to protect against diabetes-mediated damage to cardiac mitochondrial function and structure. nih.govmdpi.com

Table 2: Impact of this compound on Cardiac and Mitochondrial Function
Condition Model Key Findings Proposed Mechanism Reference
Myocardial InfarctionIn vivo (rat)Reduced infarct size, improved fractional shorteningActivation of P2Y2 receptors, reduction of mitochondrial Ca2+ overload nih.govnih.gov
Hypoxic/Chemical StressIn vitro (cardiomyocytes)Maintained ATP levels, preserved mitochondrial membrane potentialMild mitochondrial depolarization, reduced Ca2+ uptake nih.gov
LAD LigationIn vivo (rat)Improved mitochondrial activity (Complexes I, II, IV)Preservation of mitochondrial activity nih.gov

Immune System Modulation and Inflammatory Responses

Uridine and its phosphorylated derivatives, including this compound, play a role in modulating the immune system and inflammatory responses. Uridine is involved in regulating immune signaling pathways that can influence the production and release of inflammatory cytokines. nih.gov This can lead to an alleviation of the inflammatory response and hyperactivation of the immune system. nih.gov Uridine also has a regulatory effect on the energy metabolism of immune cells, which is vital for maintaining their metabolic activity and functional performance. nih.gov

Regulation of Pro-inflammatory Cytokine Production (e.g., IL-1β, TNF-α, IFN-γ, IL-12)

Uridine has been shown to affect the production of several pro-inflammatory cytokines. It can influence the release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), thereby mitigating the inflammatory response. nih.gov In the context of lung injury, uridine administration has been shown to reduce the levels of pro-inflammatory cytokines in broncho-alveolar lavage fluid. nih.gov

The response of cells to pro-inflammatory cytokines can be complex. For instance, in urothelial cells, pre-treatment with individual cytokines like Interferon-gamma (IFN-γ), TNF-α, or IL-1β led to a decrease in ATP release, while a cocktail of all three stimulated a small increase. nih.gov This suggests that the interplay of different cytokines can have varied effects on nucleotide signaling.

Chemotactic Signaling ("Find Me" Signals)

One of the well-documented roles of this compound in the immune system is its function as a "find-me" signal. nih.gov Apoptotic cells release low levels of nucleotides, including ATP and UTP, to attract motile phagocytes, such as macrophages, to their vicinity. nih.govresearchgate.net This chemotactic gradient is crucial for the efficient clearance of dying cells, a process known as efferocytosis. researchgate.net

The release of UTP from apoptotic cells is a regulated process that occurs while the cell membrane is still intact, mediated by pannexin-1 channels. nih.gov Phagocytes sense these "find-me" signals through specific receptors, with UTP being recognized by the P2Y2 purinergic receptor. researchgate.net The interaction between UTP and the P2Y2 receptor on phagocytes initiates a signaling cascade that leads to their migration towards the apoptotic cell. researchgate.netresearchgate.net This active recruitment of phagocytes is essential for tissue homeostasis and preventing secondary necrosis and inflammation that could result from the accumulation of dead cells. nih.govnih.gov

Table 3: this compound in Immune Signaling
Process Mechanism Receptor Outcome Reference
Regulation of Cytokine ProductionInfluences release of IL-1β, TNF-αNot specifiedAlleviation of inflammatory response nih.gov
Chemotactic Signaling ("Find Me" Signal)Released by apoptotic cells to create a chemotactic gradientP2Y2Attraction and migration of phagocytes for efferocytosis nih.govresearchgate.netnih.govresearchgate.net

Neutrophil and Macrophage Recruitment

This compound (UTP) plays a significant role in the directional migration of immune cells, particularly macrophages and neutrophils, to sites of inflammation and tissue injury. Extracellular UTP, often released from damaged or apoptotic cells, acts as a "find-me" signal, guiding phagocytes to clear cellular debris and initiate tissue repair processes.

The recruitment of macrophages is partly mediated through the activation of P2Y2 purinergic receptors. nih.gov Studies have shown that macrophages sense gradients of UTP released by apoptotic cells, which directs their migration towards these targets for subsequent phagocytic clearance, a critical process for maintaining tissue homeostasis. nih.gov In experimental models, the absence of P2Y2 receptors on bone marrow-derived macrophages impairs their migration towards supernatants from apoptotic cells. researchgate.net

In the context of specific infections, UTP has been shown to enhance the recruitment of neutrophils. For instance, in a murine model of Leishmania amazonensis infection, intralesional treatment with UTP augmented neutrophil chemoattraction to the site of infection. nih.gov This recruitment is a crucial component of the early innate immune response aimed at controlling the pathogen. While the direct chemotactic effect of UTP on neutrophils in a general inflammatory context is an area of ongoing research, its role in augmenting chemoattraction in specific pathological conditions is evident.

Table 1: Research Findings on UTP and Immune Cell Recruitment

Cell Type Receptor(s) Effect of UTP Experimental Model
Macrophages P2Y2 Directs migration towards apoptotic cells In vitro migration assays, in vivo air-pouch model researchgate.net
Monocytes P2Y2 Promotes migration towards apoptotic cell supernatants In vitro transwell migration assays researchgate.net
Neutrophils Not specified Augments chemoattraction In vivo air pouch model of Leishmania amazonensis infection nih.gov

Modulation of Anti-inflammatory Mediators (e.g., Prostaglandin E2, IL-6)

This compound is a significant modulator of the inflammatory environment, influencing the production of key mediators such as Prostaglandin E2 (PGE2) and Interleukin-6 (IL-6). Its effects can be either pro-inflammatory or anti-inflammatory depending on the cellular context and the presence of other signaling molecules.

In murine macrophages, UTP has been shown to potentiate the release of IL-6 when stimulated with lipopolysaccharide (LPS). This synergistic effect suggests that UTP can amplify the inflammatory response during bacterial infections. The potentiation of IL-6 release by UTP is dependent on intracellular calcium signaling and the activation of nuclear factor kappa B (NF-κB).

Furthermore, there is a cross-interaction between the UTP-induced pathways for PGE2 and IL-6 production. In macrophages, the synthesis of IL-6 is positively regulated by PGE2, as cyclooxygenase inhibitors were found to reduce LPS and UTP-induced IL-6 release. Conversely, an antibody against IL-6 attenuated the production of PGE2, indicating a complex positive feedback loop between these two inflammatory mediators that is amplified by UTP.

In human airway epithelial cells, UTP stimulates the production of the anti-inflammatory and bronchodilatory mediator PGE2. This effect is mediated through the activation of P2Y2 receptors. Interestingly, in these cells, UTP does not induce the production of the pro-inflammatory cytokine IL-6, highlighting a differential regulatory role for UTP in various cell types.

Role in Host Defense Against Pathogens (e.g., Leishmania, Mycobacterium tuberculosis)

This compound has been identified as a key molecule in the host's defense against certain intracellular pathogens, notably Leishmania amazonensis. However, its role in the host defense against Mycobacterium tuberculosis is not well-documented in current scientific literature.

In the case of cutaneous leishmaniasis caused by Leishmania amazonensis, local administration of UTP has demonstrated a significant therapeutic effect. Research has shown that UTP treatment in infected mice reduces the parasite load in both the footpad and draining lymph nodes. nih.gov This anti-leishmanial effect is attributed to the ability of UTP to boost the host's immune response. Specifically, UTP promotes a shift towards a Th1-type immune response, which is crucial for controlling intracellular pathogens. nih.gov This is characterized by increased recruitment of CD4+ T cells and elevated production of key Th1 cytokines, including interferon-gamma (IFN-γ), interleukin-1β (IL-1β), interleukin-12 (B1171171) (IL-12), and tumor necrosis factor-alpha (TNF-α). nih.gov

Furthermore, UTP enhances the innate immune response against L. amazonensis by augmenting neutrophil chemoattraction and activating their microbicidal mechanisms. nih.gov This includes the increased production of reactive oxygen species (ROS), which are toxic to the parasites. nih.gov These findings suggest that UTP plays a multifaceted role in orchestrating both the innate and adaptive immune responses to effectively combat Leishmania infection.

In contrast, a direct role for this compound in the host defense against Mycobacterium tuberculosis has not been clearly established in the available research. While the immune response to M. tuberculosis involves a complex interplay of various immune cells and signaling molecules, a specific contribution of UTP has yet to be identified.

**Table 2: Effects of UTP on Host Defense Against *Leishmania amazonensis***

Immune Response Component Effect of UTP Treatment Outcome
Parasite Load Reduced in footpad and lymph nodes Enhanced parasite clearance nih.gov
Adaptive Immunity Boosted Th1 immune response Increased CD4+ T cell recruitment and production of IFN-γ, IL-1β, IL-12, and TNF-α nih.gov
Innate Immunity Augmented neutrophil chemoattraction Enhanced early pathogen control nih.gov
Microbicidal Mechanisms Activated ROS production Increased killing of parasites nih.gov

Respiratory System Functions

Mucociliary Clearance Enhancement

This compound has been extensively studied for its beneficial effects on mucociliary clearance, a critical defense mechanism of the respiratory system. Aerosolized UTP has been shown to enhance the clearance of mucus from the airways in various respiratory conditions.

The mechanism of action of UTP in improving mucociliary clearance involves the stimulation of P2Y2 receptors on the surface of airway epithelial cells. This stimulation leads to two key physiological responses: an increase in chloride secretion and an inhibition of sodium absorption. The net effect is an increase in the hydration of the airway surface liquid layer, which reduces the viscosity of mucus and facilitates its removal by ciliary action. Additionally, UTP can stimulate ciliary beat frequency, further contributing to the enhancement of mucus transport.

Clinical studies have demonstrated the efficacy of inhaled UTP in improving mucociliary clearance in patients with cystic fibrosis, a genetic disorder characterized by thick, sticky mucus in the airways. In these patients, UTP, often in combination with amiloride (B1667095) (a sodium channel blocker), has been shown to significantly improve the clearance of secretions.

Similarly, in patients with chronic bronchitis, a single dose of aerosolized UTP has been found to acutely improve mucociliary clearance. Studies have also shown that UTP can enhance cough clearance in individuals with primary ciliary dyskinesia, a condition where ciliary function is impaired, by likely altering the properties of airway secretions to make them easier to expectorate.

Airway Epithelial Cell Responses

This compound elicits a range of responses from airway epithelial cells, primarily through the activation of P2Y2 purinergic receptors. These responses are integral to maintaining the health and function of the respiratory tract.

One of the most well-characterized responses is the stimulation of ion transport. UTP triggers chloride secretion and inhibits sodium absorption across the apical membrane of airway epithelial cells. This leads to an increase in the volume of the airway surface liquid, which is crucial for proper mucociliary function.

In addition to its effects on ion transport, UTP also stimulates the release of mucin from goblet cells. Mucin is a primary component of mucus, and its regulated secretion is essential for trapping and removing inhaled particles and pathogens.

Furthermore, UTP can modulate the production of inflammatory mediators by airway epithelial cells. As mentioned previously, UTP stimulates the synthesis and release of Prostaglandin E2, a molecule with anti-inflammatory and bronchodilatory properties. This action suggests a role for UTP in regulating airway inflammation and tone. In contrast to its effect on PGE2, UTP does not appear to stimulate the production of the pro-inflammatory cytokine IL-6 in these cells, indicating a selective immunomodulatory function.

Other Cellular and Tissue-Specific Roles

Beyond its well-defined roles in the immune and respiratory systems, this compound exerts a variety of effects on other cells and tissues throughout the body, highlighting its importance as a ubiquitous signaling molecule.

Cardiovascular System: UTP has demonstrated cardioprotective effects in preclinical models. It has been shown to reduce the infarct size and improve heart function following a myocardial infarction. frontiersin.org These protective effects are associated with the preservation of mitochondrial function and a reduction in mitochondrial calcium overload in cardiomyocytes under hypoxic stress. researchgate.netfrontiersin.org

Nervous System: In the central nervous system, UTP and its precursor uridine are involved in several physiological processes. Uridine is a precursor for the synthesis of CDP-choline, which is essential for the formation of synaptic membranes and may play a role in memory function. UTP also has neuroprotective properties, as evidenced by its ability to reduce nerve cell death in animal models of cerebral ischemia-reperfusion injury. nih.gov

Bone Metabolism: this compound acts as a local regulator of bone metabolism. It has been shown to inhibit bone formation by osteoblasts, the cells responsible for synthesizing new bone tissue. mdpi.comnih.gov This effect is mediated through the P2Y2 receptor and suggests that extracellular UTP may contribute to bone loss in certain pathological conditions. mdpi.comnih.gov In bone marrow-derived stromal cells, UTP has been observed to decrease osteogenesis while promoting adipogenesis. bohrium.com

Table 3: Summary of Other Tissue-Specific Roles of UTP

System/Tissue Cellular Effect Potential Implication
Cardiovascular Protects cardiomyocytes from hypoxic damage, reduces infarct size Cardioprotection during myocardial ischemia researchgate.netfrontiersin.org
Nervous Neuroprotective, precursor for synaptic membrane synthesis Potential therapeutic agent for stroke and cognitive support nih.gov

Cell Proliferation and Differentiation Regulation

Extracellular this compound has been identified as a significant regulator of cell proliferation and differentiation in various cell types. Its effects are largely mediated through the activation of P2Y purinergic receptors, initiating downstream signaling cascades that influence cell cycle progression and developmental processes.

Research has demonstrated that UTP can stimulate the proliferation of several cell lines. For instance, in human cancerous pancreatic duct epithelial cells (PANC-1), UTP has been shown to increase proliferation in a dose- and time-dependent manner through the activation of the P2Y2 receptor and the subsequent PI3K/Akt pathway nih.gov. Similarly, studies on L929 murine fibroblast cells have revealed that UTP, at concentrations of 1, 10, and 100 μM, significantly enhances cell proliferation after 72 hours of incubation dergipark.org.trresearchgate.net. In cardiac fibroblasts, a concentration of 10 µM UTP was found to increase [3H]thymidine incorporation, a marker of cell proliferation, by 24 hours nih.gov. Furthermore, UTP has been observed to stimulate the proliferation of human lung epithelial cell lines nih.gov.

Beyond proliferation, UTP is also implicated in cellular differentiation. It has been shown to promote the dopaminergic differentiation of human mesencephalic neural stem/precursor cells and enhance the proliferation of adult multipotent neural stem cells dergipark.org.tr. These findings highlight the diverse and cell-type-specific roles of UTP in regulating fundamental cellular processes. The activation of P2Y receptors by UTP can trigger various signaling pathways, including those involving mitogen-activated protein kinases (MAPK) and extracellular signal-regulated kinases (ERK), which are crucial for both proliferation and differentiation semanticscholar.orgqiagen.com.

Effects of this compound on Cell Proliferation
Cell TypeUTP ConcentrationObserved EffectMediating Receptor/PathwayReference
Human Pancreatic Cancer Cells (PANC-1)Dose-dependentIncreased proliferationP2Y2 receptor, PI3K/Akt pathway nih.gov
L929 Murine Fibroblasts1, 10, 100 µMEnhanced proliferation at 72 hoursNot specified dergipark.org.trresearchgate.net
Rat Cardiac Fibroblasts10 µMIncreased [3H]thymidine incorporation at 24 hoursP2Y2 receptor nih.gov
Human Lung Epithelial CellsNot specifiedStimulated bromodeoxyuridine (BrdU) incorporationP2Y2 and P2Y6 receptors nih.gov

Regulation of Ion Channels

This compound plays a significant role in the regulation of ion channels, primarily through its interaction with metabotropic P2Y receptors physiology.org. This interaction initiates intracellular signaling cascades that modulate the activity of various ion channels, thereby influencing cellular excitability, ion homeostasis, and other physiological processes.

A key target of UTP signaling is the regulation of calcium (Ca²⁺) channels. Activation of P2Y receptors, particularly the P2Y2 and P2Y4 subtypes, by UTP leads to the mobilization of intracellular Ca²⁺ stores and can also affect the influx of extracellular Ca²⁺ nih.govoncotarget.comwikipedia.org. This elevation of intracellular Ca²⁺ is a critical second messenger that triggers a wide range of cellular responses. For example, in satellite glial cells, UTP has been shown to evoke rapid and transient increases in intracellular Ca²⁺ nih.gov.

In addition to calcium channels, UTP also modulates the activity of potassium (K⁺) channels. In guinea pig tracheal myocytes, UTP has been demonstrated to generate outward K⁺ currents in a concentration-dependent manner researchgate.net. This effect on K⁺ channels can influence the cell's membrane potential and excitability. The regulation of both Ca²⁺ and K⁺ channels by UTP is a crucial mechanism by which this nucleotide can control cellular functions ranging from muscle contraction to neurotransmission physiology.orgwikipedia.org. The intricate interplay between UTP, P2Y receptors, and various ion channels highlights the complexity of purinergic signaling in maintaining cellular homeostasis.

Regulation of Ion Channels by this compound
Ion Channel TypeCell Type/SystemEffect of UTPMediating ReceptorReference
Calcium (Ca²⁺) ChannelsSatellite Glial CellsIncreased intracellular Ca²⁺ concentrationP2Y Receptors nih.gov
Potassium (K⁺) ChannelsGuinea Pig Tracheal MyocytesGeneration of outward K⁺ currentsP2Y Receptors researchgate.net
General Cation ChannelsVarious TissuesModulation of channel activity via G protein-coupled signalingP2Y2, P2Y4, P2Y6 Receptors physiology.org

Role in Apoptosis and Cell Death Pathways

This compound is also intricately involved in the regulation of apoptosis and programmed cell death. Its role in these processes is complex and can be either pro-apoptotic or anti-apoptotic depending on the cell type and the specific signaling context.

In some instances, extracellular UTP can induce cell death. A study on human epidermoid carcinoma cells (A-431) showed that UTP, at concentrations between 500 and 3000 µM, resulted in increasing cell death, primarily through the induction of apoptosis karger.comnih.govresearchgate.net. The mechanism appears to involve a classical ligand-receptor interaction with P2 receptors on the cell surface nih.gov.

Conversely, UTP can also exhibit anti-apoptotic effects. In renal mesangial cells, low physiological concentrations of UTP, acting through the P2Y2 receptor, can activate the protein kinase B (PKB)/Akt signaling pathway, which is a well-known pro-survival cascade that can protect cells from stress-induced apoptosis nih.gov. This suggests that the concentration of UTP in the extracellular environment is a critical determinant of its effect on cell fate.

Furthermore, UTP has been identified as a "find-me" signal released by apoptotic cells. This release of UTP into the extracellular space acts as a chemoattractant to recruit phagocytes, facilitating the efficient and immunologically silent clearance of dying cells researchgate.net. This function is crucial for tissue homeostasis and the prevention of inflammation.

Role of this compound in Apoptosis and Cell Death
Cell TypeUTP ConcentrationEffectProposed MechanismReference
Human Epidermoid Carcinoma Cells (A-431)500 - 3000 µMInduction of apoptosisLigand-receptor action via P2 receptors karger.comnih.govresearchgate.net
Renal Mesangial CellsLow physiological concentrationsAnti-apoptotic effectActivation of the PI 3-kinase/PDK/PKB cascade via the P2Y2 receptor nih.gov
Apoptotic Cells (General)Not specified (released from dying cells)Acts as a "find-me" signal for phagocytesChemoattraction to facilitate clearance of apoptotic cells researchgate.net

Metabolic Pathways and Uridine 5 Triphosphate Interdependence

De Novo Pyrimidine (B1678525) Synthesis and Uridine (B1682114) 5'-triphosphate Precursors

The de novo synthesis pathway constructs pyrimidine nucleotides from simple precursor molecules. creative-proteomics.comyoutube.com This energy-intensive process is crucial for providing the necessary building blocks for DNA and RNA synthesis. creative-proteomics.comnih.gov The synthesis of UTP begins with the formation of carbamoyl (B1232498) phosphate (B84403) from glutamine, bicarbonate, and ATP, a reaction catalyzed by carbamoyl phosphate synthetase II (CPS II). nih.govcreative-proteomics.com This initial step is a critical regulatory point, subject to feedback inhibition by UTP. nih.govcreative-proteomics.com

Through a series of enzymatic reactions, carbamoyl phosphate is converted to orotic acid. creative-proteomics.compixorize.com Orotic acid then reacts with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form orotidine (B106555) 5'-monophosphate (OMP). OMP is subsequently decarboxylated to yield uridine 5'-monophosphate (UMP). UMP, the first pyrimidine nucleotide produced in this pathway, is then sequentially phosphorylated by kinases to form uridine 5'-diphosphate (UDP) and finally Uridine 5'-triphosphate (UTP). creative-proteomics.compixorize.comnih.gov

Key Precursors in De Novo Pyrimidine Synthesis Leading to UTP

Precursor MoleculeRole in the Pathway
GlutamineProvides the nitrogen atom for the pyrimidine ring. nih.govyoutube.com
Bicarbonate (CO₂)Provides a carbon atom for the pyrimidine ring. creative-proteomics.comyoutube.com
AspartateProvides several atoms for the pyrimidine ring. nih.govcreative-proteomics.comyoutube.com
5-phosphoribosyl-1-pyrophosphate (PRPP)Provides the ribose-phosphate moiety to the pyrimidine base. nih.gov
ATPProvides the energy required for several steps in the pathway. creative-proteomics.comyoutube.com

Uridine Salvage Synthesis Pathway and this compound Formation

In addition to de novo synthesis, cells can also produce UTP through a salvage pathway, which recycles pre-existing pyrimidine bases and nucleosides from the degradation of RNA and DNA. wikipedia.org This pathway is less energy-intensive than de novo synthesis. nih.gov

The salvage pathway begins with the conversion of uracil (B121893) to uridine by the enzyme uridine phosphorylase. wikipedia.org Uridine is then phosphorylated by uridine-cytidine kinase (UCK) to form uridine 5'-monophosphate (UMP). nih.govwikipedia.org Subsequently, UMP is phosphorylated to UDP by UMP/CMP kinase, and finally, UDP is converted to UTP by nucleoside diphosphate (B83284) kinase. nih.govwikipedia.org

Enzymes of the Uridine Salvage Pathway

EnzymeReaction Catalyzed
Uridine PhosphorylaseUracil + Ribose-1-phosphate ⇌ Uridine + Phosphate wikipedia.org
Uridine-Cytidine Kinase (UCK)Uridine + ATP → UMP + ADP nih.govwikipedia.org
UMP/CMP KinaseUMP + ATP → UDP + ADP wikipedia.org
Nucleoside Diphosphate KinaseUDP + ATP ⇌ UTP + ADP wikipedia.orgwikipedia.org

This compound in Carbohydrate Metabolism

UTP is a critical molecule in several pathways of carbohydrate metabolism, acting as an activator for sugar molecules. wikipedia.orghmdb.ca

In the synthesis of glycogen (B147801), UTP reacts with glucose-1-phosphate to form UDP-glucose and pyrophosphate, a reaction catalyzed by UDP-glucose pyrophosphorylase. wikipedia.orgnih.govyoutube.com UDP-glucose is the activated form of glucose that can be added to a growing glycogen chain by glycogen synthase. youtube.comyoutube.com The hydrolysis of pyrophosphate provides the thermodynamic driving force for this reaction. reddit.com

UTP plays a crucial role in the metabolism of galactose. wikipedia.orgyoutube.com In the Leloir pathway, galactose-1-phosphate is converted to glucose-1-phosphate. nih.gov This conversion involves the transfer of a UMP moiety from UDP-glucose to galactose-1-phosphate, forming UDP-galactose and glucose-1-phosphate, a reaction catalyzed by galactose-1-phosphate uridylyltransferase. wikipedia.orgnih.gov UDP-galactose is then epimerized to UDP-glucose, which can be used in various metabolic pathways, including glycogen synthesis. nih.govyoutube.com

UTP is essential for glucuronidation, a major phase II detoxification pathway that increases the water solubility of various compounds, facilitating their excretion. nih.govwikipedia.org In this process, UDP-glucose is oxidized to UDP-glucuronic acid (UDPGA). nih.gov UDP-glucuronosyltransferases (UGTs) then catalyze the transfer of the glucuronic acid moiety from UDPGA to a substrate, forming a glucuronide conjugate. nih.govpharmacy180.comyoutube.com

This compound in Lipid and Phospholipid Biosynthesis

UTP is also involved in the biosynthesis of lipids and phospholipids (B1166683). nih.gov It is a precursor for cytidine (B196190) triphosphate (CTP), which is essential for the synthesis of certain phospholipids, such as phosphatidylcholine and phosphatidylethanolamine. nih.gov The synthesis of CTP from UTP is catalyzed by CTP synthetase. wikipedia.orghmdb.ca Furthermore, UTP-derived UDP-sugars are utilized in the synthesis of glycolipids. nih.gov

Regulation of this compound Levels and Homeostasis

The cellular concentration of this compound (UTP) is meticulously regulated to maintain homeostasis, ensuring a balance between its synthesis and degradation to meet the cell's metabolic demands. This regulation is crucial as UTP is a vital precursor for RNA synthesis, a key molecule in glycogen synthesis and protein glycosylation, and an activator of substrates in various metabolic reactions. wikipedia.orgnih.gov The maintenance of UTP levels involves complex feedback mechanisms and is influenced by factors such as enzymatic activities and the availability of other nucleotides. nih.govlaboratorynotes.com Both de novo synthesis from simple precursors and salvage pathways that recycle existing uridine molecules contribute to the UTP pool. laboratorynotes.com The liver and adipose tissues are central to regulating the biosynthesis of uridine, the precursor for UTP, with plasma uridine levels fluctuating in response to feeding states. nih.gov

Regulatory Factor Role in UTP Homeostasis Key Mechanisms
Enzymatic Activity Modulates the rates of UTP synthesis and degradation.Includes enzymes like Uridine Phosphorylase and Nucleoside Diphosphate Kinase.
Metabolic State Influences precursor availability and energy supply for UTP synthesis.Feeding behavior alters uridine synthesis in the liver and adipose tissue. nih.gov
Feedback Mechanisms Prevents excessive accumulation or depletion of UTP.High levels of UTP and CTP can inhibit enzymes in the pyrimidine salvage pathway. researchgate.net
Interacting Nucleotides The concentration of other nucleotides, particularly ATP, directly impacts UTP synthesis.ATP provides the phosphate group for the conversion of UDP to UTP. nih.gov

Uridine Phosphorylase Activity

Uridine phosphorylase (UPase) plays a critical, albeit indirect, role in the homeostasis of UTP levels by regulating the availability of its precursor, uridine. nih.gov UPase is the primary enzyme responsible for the catabolism of uridine, catalyzing its reversible phosphorolysis to uracil and ribose-1-phosphate. researchgate.netnih.gov By controlling the intracellular and plasma concentrations of uridine, UPase influences the amount of substrate available for the pyrimidine salvage pathway, which synthesizes UTP. nih.govresearchgate.net

The interplay between uridine kinase (the first enzyme in the salvage pathway) and uridine phosphorylase is crucial for regulating pyrimidine and purine (B94841) metabolism. researchgate.net At relatively low intracellular concentrations of UTP and Cytidine 5'-triphosphate (CTP), uridine is primarily directed towards anabolism into uridine nucleotides via uridine kinase. However, when UTP and CTP levels are high, they act as competitive inhibitors of uridine kinase. researchgate.net This inhibition shifts the metabolic flux of uridine away from UTP synthesis and towards catabolism by uridine phosphorylase. This mechanism ensures that the cell does not overproduce pyrimidine nucleotides and helps balance the precursors needed for both pyrimidine and purine synthesis. researchgate.net Studies in mice have demonstrated the significance of UPase in maintaining uridine homeostasis; genetic knockout of the UPase gene leads to elevated uridine concentrations in the plasma and liver. nih.gov

Nucleoside Diphosphate Kinase Activity

Nucleoside diphosphate kinase (NDPK) is directly responsible for the final step in the synthesis of UTP from its precursor, Uridine 5'-diphosphate (UDP). laboratorynotes.comwikipedia.org This enzyme catalyzes the reversible transfer of the terminal phosphate group (γ-phosphate) from a nucleoside triphosphate (NTP) donor, predominantly Adenosine (B11128) 5'-triphosphate (ATP), to a nucleoside diphosphate (NDP) acceptor, such as UDP. wikipedia.orgnih.gov The general reaction is: UDP + ATP ⇌ UTP + ADP. wikipedia.org

NDPKs are essential for synthesizing all nucleoside triphosphates other than ATP, including GTP, CTP, and UTP. nih.govproteopedia.org This function is vital for numerous cellular processes; for instance, the UTP produced by NDPK is required for RNA synthesis and polysaccharide synthesis. nih.govproteopedia.org The catalytic mechanism of NDPK is a ping-pong mechanism, which involves the transient phosphorylation of a conserved histidine residue in the enzyme's active site. wikipedia.orgnih.gov First, the enzyme is phosphorylated by ATP, releasing ADP. Then, the phosphorylated enzyme transfers the phosphate group to UDP to form UTP, regenerating the enzyme for another catalytic cycle. wikipedia.org This efficient process ensures a ready supply of UTP for various metabolic needs.

Enzyme Substrates Products Mechanism Cellular Role
Nucleoside Diphosphate Kinase (NDPK)UDP, ATPUTP, ADPPing-pong mechanism with a phospho-histidine intermediate. wikipedia.orgnih.govSynthesizes UTP for RNA and polysaccharide synthesis. proteopedia.org

Interplay with Adenosine Triphosphate Levels

The cellular pool of UTP is intrinsically linked to the levels of Adenosine 5'-triphosphate (ATP), the primary energy currency of the cell. researchgate.netnih.gov This interdependence is most evident in the synthesis of UTP, where ATP serves as the essential phosphate donor for the phosphorylation of UDP, a reaction catalyzed by nucleoside diphosphate kinase. nih.govresearchgate.net Consequently, a decrease in the intracellular ATP concentration directly leads to a reduced rate of UTP synthesis, which can result in an accumulation of UDP and Uridine 5'-monophosphate (UMP). nih.govresearchgate.net

This relationship is a key component of cellular energy sensing and metabolic regulation. For example, conditions that lead to rapid ATP consumption, such as high fructose (B13574) intake, can enhance the degradation of both adenine (B156593) and uracil nucleotides. nih.gov Conversely, a high ATP concentration can accelerate the breakdown of uracil nucleotides (UTP → UDP → UMP → uridine), thereby increasing the concentration of plasma uridine. nih.gov

The use of different nucleoside triphosphates for distinct metabolic pathways—such as ATP for general energy transfer, GTP for protein synthesis, CTP for lipid synthesis, and UTP for polysaccharide synthesis—allows the cell to exert independent control over these major anabolic processes by varying the individual nucleotide pools. researchgate.netnih.govportlandpress.com This compartmentalization prevents direct competition for the total energy pool and enables a more nuanced regulation of cellular metabolism. nih.gov While energetically equivalent to ATP, UTP's role is more specific, often acting as an activator of substrates in reactions like glycogen synthesis, where it is used to form UDP-glucose. wikipedia.orgquora.com

Therapeutic and Clinical Applications of Uridine 5 Triphosphate Research

Uridine (B1682114) 5'-triphosphate Analogues in Pharmaceutical Development

Uridine 5'-triphosphate (UTP) and its analogues have become significant molecules in pharmaceutical research due to their interaction with P2Y receptors, which are implicated in a variety of physiological processes. broadpharm.comwikipedia.org P2Y receptors are a class of G protein-coupled receptors that are activated by nucleotides such as ATP, ADP, UTP, and UDP. nih.gov The specificity of different P2Y receptor subtypes for various nucleotides allows for targeted therapeutic development. For instance, the P2Y2 receptor is activated by both UTP and ATP, the P2Y4 receptor is preferentially activated by UTP, and the P2Y6 receptor is activated by uridine 5'-diphosphate (UDP). nih.gov

The development of UTP analogues has focused on creating more stable and selective agonists and antagonists for these receptors to modulate their activity in disease states. For example, research into the structure-activity relationship of uridine 5'-diphosphate analogues at the human P2Y6 receptor has provided insights for designing potent and selective ligands. nih.gov Modifications to the ribose ring, uracil (B121893) moiety, and the phosphate (B84403) chain of UDP have been explored to understand the molecular recognition at the P2Y6 receptor. nih.gov

A notable area of development has been in creating prodrugs that can deliver the active form of a nucleotide analogue to the target site more efficiently. In cancer therapy, for instance, 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP) is a potent inhibitor of thymidylate synthase. acs.org To improve its clinical utility, prodrugs have been developed to bypass metabolic degradation and deliver FdUMP directly to cancer cells, avoiding the generation of the parent drug 5-fluorouracil (B62378) (5-FU) which can cause systemic toxicity. acs.org

The synthesis of various 4-substituted-thiouridine nucleosides and nucleotides has also been a focus, starting from commercially available materials to create analogues in a more direct, two-step process. nih.gov These chemical synthesis strategies are crucial for generating a diverse library of compounds for screening and further development.

Therapeutic Potential in Respiratory Diseases (e.g., Cystic Fibrosis, Asthma)

This compound has shown significant therapeutic potential in the management of respiratory diseases, particularly cystic fibrosis (CF). nih.govnih.gov Cystic fibrosis is characterized by defective ion transport across epithelial surfaces, leading to thick, viscous mucus in the airways that is difficult to clear. nih.gov UTP, when administered as an aerosol, can stimulate chloride secretion and inhibit sodium absorption in the airway epithelium. nih.gov This action helps to hydrate (B1144303) the airway surface and improve mucociliary clearance, which is impaired in CF patients. nih.gov

Clinical studies have investigated the efficacy of aerosolized UTP, often in combination with another agent, amiloride (B1667095), which blocks sodium channels. nih.govclinicaltrials.govclinconnect.io Research has shown that the combination of UTP and amiloride can improve mucociliary clearance in the peripheral airways of CF patients to levels near those of healthy individuals. nih.gov A study involving adult patients with CF demonstrated a significant improvement in peripheral clearance rates after treatment with aerosolized UTP and amiloride. nih.gov Clinical trials have been conducted to determine the safety and efficacy of aerosolized UTP in both adult and pediatric CF patients. clinicaltrials.govclinconnect.io

While much of the focus has been on cystic fibrosis, the ability of UTP to modulate ion transport and mucus clearance suggests potential applications in other respiratory conditions characterized by mucus obstruction, such as chronic bronchitis and asthma. However, the primary body of research for UTP in respiratory diseases has been centered on cystic fibrosis. nih.gov

Applications in Neurodegenerative and Neurological Disorders

Uridine and its derivatives, including UTP, have demonstrated neuroprotective effects, making them promising candidates for the treatment of neurodegenerative and neurological disorders. nih.govmdpi.com Uridine plays a crucial role in the synthesis of brain phospholipids (B1166683) and can influence synaptic membrane synthesis in the cerebral cortex and hippocampus. nih.gov

In the context of Parkinson's disease, animal models have shown that uridine can exert a protective effect. mdpi.com In a rat model where Parkinson's was induced by the neurotoxin 6-hydroxydopamine (6-OHDA), uridine administration was found to restore motor function and reduce oxidative stress and mitochondrial dysfunction. mdpi.com The protective mechanism is believed to be associated with the activation of mitochondrial ATP-dependent potassium (mitoK-ATP) channels. mdpi.com

For Alzheimer's disease, uridine supplementation has been shown to increase the levels of protein O-GlcNAcylation, a modification that may be beneficial for patients. nih.gov This modification can affect proteins involved in signal transduction, transcription, and proteasome degradation. nih.gov Animal models of Huntington's disease have also shown benefits from uridine treatment, with a reduction in motor impairment and neurodegeneration. nih.gov

Furthermore, UTP has been investigated for its protective effects against cerebral ischemia-reperfusion injury. nih.gov In a rat model of middle cerebral artery occlusion, UTP administration was shown to reduce infarct volume and nerve cell death in a dose-dependent manner. nih.gov These findings suggest a potential therapeutic role for UTP in stroke and other ischemic brain injuries.

Role in Cardiovascular Disease Interventions

Extracellular nucleotides, including UTP, play a significant role in cardiovascular physiology and pathophysiology. nih.govnih.gov Research has demonstrated that UTP can have cardioprotective effects, particularly in the context of myocardial infarction (heart attack). nih.govnih.gov

Studies in animal models have shown that pretreatment with UTP can reduce the size of a myocardial infarct and improve heart function. nih.govnih.gov In a rat model of myocardial infarction, UTP administration before the ischemic event led to a smaller infarct size and better preservation of left ventricular function, as measured by echocardiography. nih.govnih.gov The cardioprotective effect of UTP is thought to be mediated, at least in part, by the activation of P2Y2 receptors on cardiomyocytes, which can reduce mitochondrial calcium overload during ischemia. nih.govnih.gov

Uridine and its monophosphoryl derivative have also been shown to have a protective effect on the contractile function of cardiomyocytes in a rat model of isoprenaline-induced cardiomyopathy. eco-vector.com Preliminary administration of uridine or uridine-5'-monophosphate was found to prevent increases in biochemical markers of myocardial damage and normalize electrical activity in the heart. eco-vector.com

Furthermore, UTP and UDP have been identified as positive inotropic agents, meaning they can increase the force of contraction of the heart muscle. ahajournals.org These effects are mediated through P2Y2 and P2Y6 receptors on cardiomyocytes. ahajournals.org The release of UTP has been observed in humans during myocardial infarction, suggesting that it may be an endogenous factor involved in the heart's response to injury. ahajournals.org

Strategies in Cancer Therapy and Antiviral Approaches

This compound and its analogues have been explored in both cancer therapy and as antiviral agents, primarily due to their role as building blocks for nucleic acids and their ability to interfere with viral replication and cancer cell proliferation. acs.orgnih.govnih.gov

In cancer treatment, the focus has often been on fluorinated pyrimidines like 5-fluorouracil (5-FU). 5-FU is metabolized into several active compounds, including 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP), which inhibits thymidylate synthase, an enzyme critical for DNA synthesis and repair. acs.org This leads to DNA damage and cell death in rapidly dividing cancer cells. acs.org Another metabolite, 5-fluorouridine (B13573) 5'-triphosphate (FUTP), can be incorporated into RNA, further disrupting cellular processes. acs.org High-dose oral uridine has been used to reverse the bone marrow suppression induced by 5-FU, allowing for the use of higher, more effective doses of the chemotherapy drug. nih.gov

In the realm of antiviral research, nucleoside analogues are a cornerstone of treatment for many viral infections. The strategy involves creating molecules that are similar enough to natural nucleosides to be taken up by viral polymerases but different enough to terminate the replication process. nih.gov The main mechanism of action for these analogues is their intracellular conversion to the corresponding triphosphates, which then compete with natural nucleoside triphosphates to be incorporated into the growing viral RNA or DNA chain, ultimately halting replication. nih.gov

Researchers have synthesized and screened various analogues of uridine and its derivatives for antiviral activity. For example, twenty-five analogues of uridine 5'-diphosphate glucose were tested against several enveloped viruses, with some showing inhibitory activity against herpes simplex virus type 2 and African swine fever virus. nih.gov More recently, with the emergence of SARS-CoV-2, there has been a concerted effort to develop new 5-substituted uridine derivatives as potential inhibitors of the viral RNA-dependent RNA polymerase (RdRp). nih.gov

Management of Dry Eye Disease

This compound and related compounds have emerged as a therapeutic strategy for the management of dry eye disease (DED). nih.govlawinsider.com Dry eye is a common condition that can result from either decreased tear production or increased tear evaporation. nih.gov The therapeutic approach with UTP analogues is based on their ability to activate P2Y2 receptors on the ocular surface. nih.gov

Activation of P2Y2 receptors is thought to stimulate the secretion of all components of the tear film: the lipid layer from the meibomian glands, the aqueous layer from the lacrimal glands, and the mucin layer from the conjunctival goblet cells. This comprehensive effect helps to restore the stability and function of the tear film.

One such P2Y2 receptor agonist, diquafosol, has been developed and is used as a topical treatment for dry eye disease. arvojournals.org While not UTP itself, its mechanism of action is directly related to the principles established by research on UTP and its effects on the ocular surface.

Clinical studies have also investigated the effects of oral uridine on the ocular surface in patients with dry eye. nih.gov In a randomized, double-blind, controlled clinical study, oral uridine treatment was found to be effective in improving signs and symptoms of dry eye. nih.gov Patients receiving oral uridine showed a significant decrease in corneal fluorescein (B123965) staining, an increase in Schirmer's test scores (a measure of tear production), and a reduction in their Ocular Surface Disease Index (OSDI) scores, which reflect the subjective symptoms of dry eye. nih.gov

Potential in Metabolic Disorders

Uridine and its phosphorylated forms, including UTP, play a central role in various metabolic processes, and dysregulation of uridine levels has been linked to metabolic disorders such as diabetes and obesity. nih.govnih.govresearchgate.net Uridine is a precursor for the synthesis of uridine diphosphate (B83284) glucose (UDP-glucose), which is essential for glycogen (B147801) synthesis. nih.govresearchgate.net It is also involved in the hexosamine biosynthetic pathway, which produces UDP-N-acetylglucosamine for O-GlcNAcylation, a protein modification that can affect the function of numerous proteins involved in metabolism. nih.govnih.gov

The role of uridine in glucose and lipid metabolism is complex and appears to have both short-term benefits and potential long-term detrimental effects. nih.govnih.gov Short-term uridine supplementation in animal models has been shown to promote insulin (B600854) secretion, improve glucose tolerance, and reduce fat accumulation in the liver. nih.gov

In the context of diabetes, chronic administration of uridine to diabetic mice has been found to normalize plasma glucose and triglyceride levels and improve glucose utilization. mdpi.com It has also been shown to prevent diabetes-induced ultrastructural abnormalities in the mitochondria of heart cells. mdpi.com

However, abnormal blood uridine levels have been observed in individuals with diabetes and obesity, suggesting that maintaining uridine homeostasis is crucial for normal metabolic function. nih.govresearchgate.net The intricate involvement of uridine in fundamental metabolic pathways highlights its potential as a therapeutic target for metabolic disorders, although further research is needed to fully elucidate its long-term effects and mechanisms of action. nih.govnih.gov

Gene Therapy and Genetic Material Delivery

This compound (UTP) is a pivotal molecule in the advancement of gene therapy, primarily through its fundamental role in the synthesis of messenger RNA (mRNA) therapeutics and its emerging potential as a signaling molecule to facilitate the delivery of genetic material into target cells.

The Essential Role of UTP in Therapeutic mRNA Synthesis

UTP is a primary building block for the in vitro transcription (IVT) of mRNA, a process that has become the cornerstone of a new class of therapeutics, including vaccines and gene replacement therapies. baseclick.eu In this process, a DNA template encoding a specific protein is used by an RNA polymerase enzyme to synthesize corresponding mRNA strands. UTP, along with adenosine (B11128) triphosphate (ATP), cytidine (B196190) triphosphate (CTP), and guanosine (B1672433) triphosphate (GTP), is incorporated into the growing mRNA chain. baseclick.eu

The quality and purity of UTP are critical for the efficacy and safety of the resulting mRNA therapeutic. Good Manufacturing Practice (GMP)-grade UTP is essential to ensure consistency, minimize impurities, and meet the stringent requirements for clinical applications.

Research has demonstrated that chemically modified versions of UTP can significantly enhance the therapeutic properties of mRNA. Unmodified mRNA can be rapidly degraded by cellular enzymes and can trigger unwanted innate immune responses. roche.com To overcome these limitations, modified uridine triphosphates have been developed and are now widely used in the production of therapeutic mRNA.

Key Modified Uridine Triphosphates in mRNA Synthesis:

Pseudothis compound (Ψ-UTP): This is a naturally occurring isomer of uridine. Its incorporation into mRNA strands has been shown to reduce activation of innate immune sensors, such as Toll-like receptors (TLRs), thereby decreasing the immunogenicity of the therapeutic mRNA. roche.com This modification also enhances the stability of the mRNA molecule and improves its translational efficiency, leading to greater protein production.

N1-methylpseudothis compound (m1Ψ-UTP): This modified nucleoside offers even greater benefits than pseudouridine. The addition of a methyl group further dampens the immune response, leading to a more favorable safety profile. roche.com mRNA containing m1Ψ-UTP exhibits increased stability and a significant boost in protein expression. This modification has been a key component in the successful development of mRNA-based COVID-19 vaccines.

5-Methoxyuridine (B57755) 5'-Triphosphate (5moU-UTP): Research has shown that the incorporation of 5-methoxyuridine into mRNA can also lead to increased protein expression while triggering only moderate pro-inflammatory responses.

The use of these modified UTPs is a critical strategy for optimizing the performance of mRNA-based gene therapies.

Table 1: Comparison of Unmodified and Modified Uridine Triphosphates in Therapeutic mRNA Synthesis

CharacteristicUnmodified UTPPseudouridine (Ψ-UTP)N1-methylpseudouridine (m1Ψ-UTP)
ImmunogenicityHigh (triggers innate immune response)ReducedSignificantly Reduced
mRNA StabilityLow (susceptible to degradation)EnhancedSignificantly Enhanced
Translation EfficiencyStandardIncreasedSignificantly Increased
Therapeutic Application ExampleEarly-stage researchmRNA therapeutics and vaccinesCOVID-19 mRNA vaccines

UTP as a Signaling Molecule in Genetic Material Delivery

Beyond its role in mRNA synthesis, extracellular UTP is recognized as an important signaling molecule that can influence a variety of cellular functions through its interaction with P2Y receptors, a class of G protein-coupled receptors. nih.govwikipedia.org This signaling pathway is an area of active research for its potential to enhance the delivery of genetic material in gene therapy.

When released from cells, UTP can bind to and activate specific P2Y receptors on the cell surface, such as P2Y2 and P2Y4. wikipedia.orgoncotarget.com This activation triggers intracellular signaling cascades that can lead to a range of physiological responses, including changes in ion channel activity, cell proliferation, and migration. qiagen.comresearchgate.net

The hypothesis in the context of gene therapy is that the activation of P2Y receptors by UTP could modulate the cell membrane's permeability or endocytic pathways, thereby facilitating the uptake of gene therapy vectors, such as viral vectors (e.g., adeno-associated viruses) or non-viral vectors (e.g., lipid nanoparticles). While the direct application of UTP to enhance vector uptake is still an emerging area of investigation, the known downstream effects of P2Y receptor activation suggest a plausible mechanism. For instance, the signaling cascades initiated by UTP can lead to cytoskeletal rearrangements, which may influence the cellular processes involved in the internalization of therapeutic vectors. researchgate.net

Further research is needed to fully elucidate the potential of harnessing the UTP-P2Y signaling axis to improve the efficiency of genetic material delivery. Identifying the optimal concentrations of UTP and the specific P2Y receptor subtypes that positively influence vector uptake will be crucial for translating these findings into clinical applications.

Table 2: Summary of this compound's Role in Gene Therapy Research

Application AreaRole of UTPKey Research Findings
mRNA SynthesisEssential building block for in vitro transcription.Incorporation of modified UTPs (Ψ-UTP, m1Ψ-UTP) reduces immunogenicity and increases stability and translation of therapeutic mRNA.
Genetic Material DeliveryPotential signaling molecule to enhance vector uptake.Extracellular UTP activates P2Y receptors, initiating intracellular signaling cascades that may alter cell permeability and facilitate the entry of gene therapy vectors. This is an area of ongoing research.
Gene EditingIndirect role through the synthesis of components for gene-editing systems.UTP is a necessary component for the synthesis of guide RNAs used in CRISPR-Cas9 systems, which are delivered as mRNA.

Advanced Research Methodologies for Uridine 5 Triphosphate Studies

In Vitro Experimental Models

In vitro models provide controlled, reductionist systems to dissect the specific cellular and molecular effects of UTP. These models are crucial for elucidating mechanisms of action, identifying receptor involvement, and screening for potential therapeutic agents.

Cell Culture Systems (e.g., Schwannoma Cells, Airway Epithelial Cells, Smooth Muscle Cells)

Cell culture is a cornerstone of UTP research, allowing for the detailed study of its effects on specific cell types.

Schwannoma Cells: Research using Schwannoma cell lines has demonstrated that UTP can promote cell migration and wound repair. plos.orgnih.gov Studies have shown that UTP treatment induces this migration through the activation of P2Y2 receptors, leading to an increase in the activation and expression of matrix metalloproteinase-2 (MMP-2). plos.orgnih.gov This process is mediated by the phosphorylation of major mitogen-activated protein kinases (MAPKs), including JNK, ERK1/2, and p38. plos.org Inhibition of these MAPK pathways was found to decrease both MMP-2 activation and cell migration, highlighting a complex signaling cascade initiated by UTP. plos.org

Airway Epithelial Cells: In airway epithelial cells, UTP is a known stimulator of chloride secretion. atsjournals.orgunc.edu This effect is particularly relevant in the context of cystic fibrosis research, where enhancing chloride transport is a key therapeutic goal. atsjournals.org UTP and ATP activate P2Y2 receptors on the epithelial surface, which stimulates cilia beating, mucin secretion from goblet cells, and ion transport. physoc.orgatsjournals.org Studies on cultured human airway epithelia show that UTP can induce chloride secretion, suggesting its potential to improve airway surface hydration. unc.edu

Smooth Muscle Cells: The effect of UTP on vascular smooth muscle cells (SMCs) is complex, with studies revealing both migratory and anti-proliferative effects. In cultured rat aortic SMCs, extracellular UTP was found to have a potent chemotactic effect, inducing cell migration at nanomolar concentrations. nih.gov This migratory effect was linked to an increase in osteopontin (B1167477) expression, mediated by the ERK-1/ERK-2 MAP kinase and Rho protein pathways. nih.gov Conversely, in human vascular smooth muscle cells from both arteries and veins, UTP has been shown to act as an anti-proliferative agent. nih.gov While UTP generated an increase in cytosolic free Ca2+ concentration, it reduced cell proliferation stimulated by platelet-derived growth factor (PDGF) without inhibiting the p42/p44 MAPK cascade. nih.gov

Cell TypeUTP-Mediated EffectKey Signaling Pathways/Mediators
Schwannoma Cells Promotes cell migration and wound repair. plos.orgnih.govP2Y2 Receptors, MMP-2, MAPKs (JNK, ERK1/2, p38). plos.org
Airway Epithelial Cells Stimulates chloride secretion, cilia beating, and mucin release. physoc.orgatsjournals.orgP2Y2 Receptors. physoc.orgatsjournals.org
Smooth Muscle Cells Induces cell migration (chemotaxis). nih.govP2Y2 Receptors, Osteopontin, ERK-1/ERK-2, Rho. nih.gov
Smooth Muscle Cells Inhibits PDGF-stimulated cell proliferation. nih.govIncreased intracellular Ca2+, independent of p42/p44 MAPK inhibition. nih.gov

Enzyme Assays and Reaction Kinetics

Enzyme assays are essential for quantifying UTP concentrations and studying the kinetics of enzymes that utilize UTP as a substrate or regulator. nih.govwikipedia.org A highly sensitive method for quantifying extracellular UTP involves the enzyme UDP-glucose pyrophosphorylase. nih.gov This assay measures the UTP-dependent conversion of [14C]-glucose-1P to [14C]-UDP-glucose, allowing for the detection of UTP in sub-nanomolar concentrations. nih.gov The reaction's specificity for UTP is high, remaining unaffected even by a 1000-fold molar excess of ATP. nih.gov

Studying the reaction kinetics of such enzymes provides insight into their catalytic mechanisms and how their activity is controlled. wikipedia.org By measuring reaction rates under varying substrate (UTP) concentrations, key kinetic parameters can be determined. nih.govkhanacademy.org This approach is fundamental to understanding UTP's role in metabolic pathways, such as glycogen (B147801) synthesis where it is used to form UDP-glucose. wikipedia.orglaboratorynotes.com

High-Throughput Screening Approaches

High-throughput screening (HTS) methodologies are employed to rapidly screen large libraries of chemical compounds to identify inhibitors or modulators of UTP-dependent processes. nih.gov For instance, an HTS assay was developed to find novel inhibitors of RNA polymerase, an enzyme that uses UTP as a substrate. nih.govbaseclick.eu This assay utilized a fluorescent analog of UTP, where the incorporation of UMP into RNA results in the release of a pyrophosphate derivative with higher intrinsic fluorescence. nih.gov This fluorescence-based method was optimized for a 384-well format, enabling the screening of hundreds of thousands of compounds to identify potential antibacterial agents. nih.gov Such HTS approaches are critical in drug discovery for identifying lead compounds that target enzymes involved in UTP metabolism or signaling. nih.gov

In Vivo Animal Models and Disease Mimicry

In vivo animal models are indispensable for studying the physiological and pathological effects of UTP in a whole-organism context. These models allow researchers to mimic human diseases and investigate the systemic effects of UTP.

For example, a rat model of myocardial infarction has been used to explore the cardioprotective effects of UTP. nih.gov In these studies, rats were subjected to ligation of the left anterior descending (LAD) coronary artery to induce a heart attack. nih.gov Prior administration of UTP was shown to reduce the infarct size and improve both diastolic and systolic heart functions compared to untreated animals. nih.gov Echocardiography and biochemical tests (measuring LDH, CK enzymes, and troponin T) confirmed the protective effects. nih.gov

In another application, a mouse model of cutaneous leishmaniasis was used to evaluate the immunomodulatory effects of UTP. nih.gov In Leishmania amazonensis-infected mice, intralesional UTP treatment was found to reduce the parasitic load in the footpad and lymph nodes. nih.gov The study showed that UTP boosted Th1 immune responses, characterized by increased recruitment of CD4+ T cells and production of IFN-γ, IL-1β, IL-12, and TNF-α. nih.gov These animal models provide crucial evidence for the potential therapeutic applications of UTP in conditions ranging from ischemic heart disease to infectious diseases.

Molecular Biology Techniques

Molecular biology techniques are fundamental to understanding the primary role of UTP in the synthesis and manipulation of nucleic acids.

Nucleic Acid Synthesis and Manipulation

UTP is a cornerstone of RNA synthesis and related molecular biology applications. baseclick.eu It is one of the four essential ribonucleoside triphosphates that serve as building blocks for the synthesis of RNA by RNA polymerase enzymes during transcription. wikipedia.orgbaseclick.eu

In the laboratory, UTP is a critical component for numerous techniques:

In Vitro Transcription: This is a routine procedure to synthesize RNA molecules from a DNA template in a test tube. RNA polymerase uses UTP, along with ATP, CTP, and GTP, to create RNA transcripts for use in gene expression studies, RNA interference (RNAi) experiments, and the development of RNA-based therapeutics. baseclick.eu

RNA Labeling: Modified versions of UTP, such as those containing fluorescent tags or biotin, can be incorporated into RNA during synthesis. This allows for the visualization and tracking of RNA within cells or for use in purification and detection assays.

RNA Amplification: Techniques designed to amplify small amounts of RNA often rely on rounds of reverse transcription and in vitro transcription, processes that require a steady supply of UTP and other nucleotides. baseclick.eu

The central role of UTP in these nucleic acid synthesis and manipulation techniques underscores its importance in advancing the understanding of RNA biology and its applications in biotechnology and medicine. baseclick.eu

Gene Expression Analysis

Extracellular Uridine (B1682114) 5'-triphosphate, through the activation of P2Y receptors, can initiate signaling cascades that culminate in the modulation of gene expression. The analysis of these changes provides insight into the long-term cellular responses to UTP. While large-scale gene expression profiling specifically for UTP using microarrays is not extensively detailed in the provided research, the established signaling pathways triggered by UTP indicate a clear potential for widespread transcriptional regulation.

UTP has been shown to influence the expression of specific genes involved in critical cellular processes. For instance, in human epidermal keratinocytes, UTP up-regulates the expression of hyaluronan synthase 2 (HAS2), an enzyme involved in the synthesis of hyaluronan, a key component of the extracellular matrix. This response is rapid and transient, with maximal stimulation observed at 1.5 hours. This induction is mediated through signaling pathways involving protein kinase C (PKC), p38, ERK, CaMKII, STAT3, and CREB, highlighting the intricate network of factors that translate the initial UTP signal into a specific gene expression response. Furthermore, UTP is known to regulate the activity of cellular genes such as c-myc and c-fos. drugbank.com

DNA microarrays are a powerful tool for simultaneously monitoring the expression levels of thousands of genes. nih.govnih.gov This technology could be employed to obtain a global view of the transcriptional changes induced by UTP in various cell types. The process typically involves exposing cells to UTP and then isolating the messenger RNA (mRNA). This mRNA is then reverse-transcribed into complementary DNA (cDNA), which is labeled with a fluorescent dye and hybridized to a microarray chip containing thousands of known gene sequences. The intensity of the fluorescence at each spot on the array corresponds to the expression level of a specific gene, allowing for a comprehensive comparison between UTP-treated and untreated cells.

Cellular and Biochemical Assays

A variety of cellular and biochemical assays are instrumental in dissecting the signaling pathways activated by UTP. These assays allow for the real-time measurement of intracellular messengers and the activity of key signaling proteins.

Intracellular Calcium Measurements

A hallmark of UTP signaling through P2Y receptors is the mobilization of intracellular calcium ([Ca2+]i). This is a rapid and transient event that serves as a critical second messenger, initiating a cascade of downstream cellular responses. The primary mechanism involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

The measurement of these changes in [Ca2+]i is routinely accomplished using fluorescent calcium indicators. Dyes such as Fura-2 and Fluo-4 are loaded into cells, where their fluorescence properties change upon binding to calcium. By monitoring the fluorescence intensity using techniques like fluorescence microscopy or plate readers, researchers can quantify the changes in intracellular calcium concentration in response to UTP stimulation. Studies have consistently shown that UTP induces a robust and rapid increase in [Ca2+]i in a variety of cell types, including human term placental cells and cardiac myofibroblasts.

Signal Transduction Pathway Analysis (e.g., MAPK phosphorylation)

The mitogen-activated protein kinase (MAPK) cascade is a key signaling pathway that is often activated by UTP and plays a crucial role in cell proliferation, differentiation, and inflammation. The activation of this pathway involves a series of sequential phosphorylation events. UTP, through P2Y receptor activation and subsequent increases in intracellular calcium and activation of protein kinase C (PKC), can trigger the phosphorylation and activation of MAPK kinases (MEK), which in turn phosphorylate and activate MAPKs such as extracellular signal-regulated kinase (ERK) and p38.

The analysis of MAPK phosphorylation is typically performed using Western blotting. Following cell stimulation with UTP, cell lysates are prepared and the proteins are separated by gel electrophoresis. Phospho-specific antibodies that recognize the phosphorylated (active) forms of MAPK proteins are then used to detect their presence. Research has demonstrated that UTP stimulates the phosphorylation of ERK1/2 and p38 in various cell types, including rat renal mesangial cells and human neutrophils. baseclick.eu This activation of the MAPK pathway is believed to be a key mechanism underlying the mitogenic effects of UTP.

Quantification of Nucleotides in Biological Samples (e.g., HPLC)

Accurate quantification of UTP in biological samples such as cell culture supernatants, tissue extracts, and physiological fluids is essential for understanding its release, metabolism, and extracellular concentrations. High-performance liquid chromatography (HPLC) is a widely used and reliable method for this purpose.

Various HPLC-based methods have been developed for the separation and quantification of UTP and other nucleotides. A common approach is ion-pair reversed-phase HPLC coupled with ultraviolet (UV) detection. This method allows for the simultaneous measurement of multiple nucleotides in a single run. The separation is achieved based on the differential partitioning of the nucleotides between the stationary phase (e.g., a C18 column) and a mobile phase containing an ion-pairing agent. The eluted nucleotides are then detected by their absorbance at a specific wavelength, typically around 260 nm. This technique has been successfully applied to quantify picomolar to nanomolar concentrations of UTP in samples from cell cultures and human urine.

Below is a table summarizing typical parameters for HPLC quantification of UTP:

ParameterDescription
Column Synergi Polar-RP 80 Å (250 × 4.6 mm), C18
Mobile Phase Phosphate (B84403) buffer with an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) and an organic modifier (e.g., acetonitrile)
Detection UV absorbance at 254-260 nm
Flow Rate Typically 1 ml/min
Quantification Range Picomolar to nanomolar concentrations

Computational and Structural Biology Approaches

In the absence of high-resolution crystal structures for many purinergic receptors, computational and structural biology approaches have become indispensable tools for investigating the molecular details of UTP-receptor interactions.

Homology Modeling of Purinergic Receptors

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and the known structure of a homologous protein. For purinergic receptors, which are G protein-coupled receptors (GPCRs), the crystal structure of bovine rhodopsin has often been used as a template.

Ligand Docking Studies

Ligand docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Uridine 5'-triphosphate (UTP), docking studies are instrumental in elucidating its binding mode within the orthosteric pocket of its target receptors, primarily the P2Y family of G protein-coupled receptors (GPCRs). nih.govnih.gov Due to the lack of high-resolution crystal structures for many P2Y receptors, these studies often rely on homology models, which are constructed using the known structures of related proteins, such as rhodopsin or the P2Y1 and P2Y12 receptors, as templates. nih.govd-nb.info

The process involves computationally placing the UTP molecule into the putative binding site of the receptor model. nih.gov Molecular docking, often combined with methods like Monte Carlo Multiple Minimum (MCMM) conformational searches, helps refine the interaction and identify the most energetically favorable binding poses. nih.gov These studies have been crucial in identifying key amino acid residues that form critical interactions with different parts of the UTP molecule.

Key interactions identified through docking studies of UTP with the P2Y2 receptor include:

Phosphate Chain: The negatively charged triphosphate moiety of UTP is a primary anchor. It typically forms strong ionic interactions with positively charged (cationic) residues within the receptor's binding pocket. nih.govnih.gov In the human P2Y2 receptor, conserved arginine residues, such as Arg3.29, Arg6.55, and Arg7.39, are positioned to interact with the α, β, and γ-phosphate groups. nih.govnih.gov

Ribose Moiety: The sugar part of the nucleotide also contributes to binding. The Northern (N) conformation of the ribose ring is often proposed as the bioactive conformation for recognition by P2Y receptors. nih.gov

Uracil (B121893) Base: The nucleobase engages in specific interactions that contribute to ligand recognition and selectivity. For instance, in a P2Y2 receptor model, the uracil base of UTP was shown to form a π–π stacking interaction with a conserved phenylalanine residue (Phe3.32). nih.gov Other aromatic residues, like Phe6.51 and Tyr3.33, can also form π-hydrogen bonds that enhance binding. nih.gov

These computational predictions provide a detailed molecular view of receptor recognition, which is invaluable for understanding the structural basis of ligand potency and selectivity. nih.govnih.gov Furthermore, docking studies are used to compare the binding of UTP with other endogenous ligands like Adenosine (B11128) 5'-triphosphate (ATP) and to design novel, more selective and stable agonists or antagonists for therapeutic purposes. nih.govacs.org

ReceptorInteracting ResidueLocationInteraction with UTPInteraction Type
P2Y2 ReceptorArg3.29Transmembrane Helix 3γ-phosphate groupIonic Bond
P2Y2 ReceptorPhe3.32Transmembrane Helix 3Uracil baseπ–π Stacking
P2Y2 ReceptorArg6.55Transmembrane Helix 6α- and γ-phosphate groupsIonic Bond
P2Y2 ReceptorArg7.39Transmembrane Helix 7α-phosphate groupIonic Bond

Mutagenesis for Structure-Function Relationships

Site-directed mutagenesis is a powerful experimental technique used to validate and refine the hypotheses generated from computational models like ligand docking. nih.govcore.ac.uk By systematically substituting specific amino acids in a receptor protein, researchers can directly probe their importance in ligand binding, receptor activation, and signaling. nih.govcore.ac.uk This approach has been extensively applied to P2Y receptors to map the functional determinants of UTP recognition and to understand the molecular basis of ligand selectivity. nih.govcore.ac.ukmissouristate.edu

The methodology involves creating mutant versions of the receptor where a chosen amino acid is replaced by another, typically one with different properties (e.g., replacing a charged residue with a neutral one, like alanine). d-nb.info These mutant receptors are then expressed in host cells, and their function is assessed by measuring cellular responses (such as phospholipase C activation or intracellular calcium mobilization) upon stimulation with UTP. core.ac.ukmissouristate.edu A significant change in the potency (EC50 value) or efficacy of UTP at the mutant receptor compared to the wild-type indicates that the mutated residue plays a critical role.

Mutagenesis studies on P2Y receptors have confirmed the importance of several residues predicted by docking studies to interact with UTP. nih.govcore.ac.uk For example, mutation of the positively charged arginine and lysine (B10760008) residues in transmembrane helices 3, 6, and 7 of P2Y receptors has been shown to dramatically reduce the potency of both UTP and ATP, confirming their essential role in coordinating the phosphate chain of the nucleotide. core.ac.ukmissouristate.edu

These studies can also reveal the basis for ligand selectivity between closely related receptor subtypes. nih.gov For instance, the P2Y2 receptor is activated by both UTP and ATP, while the P2Y4 receptor is selective for UTP. nih.govelsevierpure.com Through a combination of homology modeling, docking, and mutagenesis, it was found that the orthosteric binding site of the P2Y2 receptor is more spacious than that of the P2Y4 receptor. nih.gov Mutating a single amino acid (Y197A) in the P2Y4 receptor was sufficient to confer sensitivity to ATP, demonstrating that subtle structural differences can govern profound functional distinctions. nih.gov

Receptor StudiedMutationEffect on UTP FunctionReference
Human P2Y2 ReceptorF113ASignificant increase in UTP efficacy d-nb.info
Human P2Y2 ReceptorF113YSignificant decrease in UTP efficacy d-nb.info
Human P2Y4 ReceptorY197AResulted in a gain of ATP sensitivity nih.gov
Murine P2U (P2Y2) ReceptorK289R300-fold decrease in UTP potency missouristate.edu

By integrating computational docking with experimental mutagenesis, researchers can build a comprehensive and validated model of the UTP-receptor interaction, paving the way for the rational design of novel therapeutic agents targeting the purinergic signaling system. nih.govnih.gov

Emerging Concepts and Future Directions in Uridine 5 Triphosphate Research

Elucidating Novel Uridine (B1682114) 5'-triphosphate-Mediated Pathways

Beyond its canonical functions, UTP is an important ligand for P2Y purinergic receptors, initiating a cascade of cellular responses. wikipedia.org Current research is focused on uncovering the broader implications of this signaling. Novel pathways that are areas of active investigation include:

Immune Modulation: Extracellular UTP has been shown to modulate inflammatory responses. It can block interferon-alpha/beta (IFN-α/β) and IFN-gamma (IFN-γ) signaling pathways and suppress NF-kappa-B activation, a key regulator of inflammation. Concurrently, it can activate STAT3, a signal transducer and activator of transcription, which is involved in cellular transformation and immune responses.

Mitochondrial Function: In the context of cellular stress, such as hypoxia, UTP may play a protective role in cardiomyocytes. Research suggests UTP can act as a modest mitochondrial uncoupling agent, causing a slight depolarization of the mitochondrial membrane. This action is thought to reduce mitochondrial calcium uptake and preserve mitochondrial activity, thereby limiting cell damage during ischemic events.

Cell Fate and Proliferation: UTP signaling can influence cell life and death. In some cancer cell lines, extracellular UTP has been observed to induce cell death through mechanisms distinct from the apoptosis triggered by adenosine (B11128) triphosphate (ATP), suggesting a direct ligand-receptor action. Furthermore, UTP-activated pathways can regulate the activity of cellular genes like c-myc and c-fos, which are critical for cell growth and proliferation.

Development of Highly Selective Uridine 5'-triphosphate Receptor Modulators

The discovery of UTP's diverse signaling roles has spurred the development of specific pharmacological tools to study and modulate its effects. The primary targets for these modulators are the P2Y receptors, particularly P2Y2, P2Y4, P2Y6, and P2Y14, for which UTP or its sugar-modified derivatives are agonists.

The development of highly selective agonists and antagonists is crucial for dissecting the specific contribution of each receptor subtype to physiological and pathological processes. These efforts are leading to the creation of compounds that can either mimic or block the effects of UTP with high precision.

Compound Class Example Compound Mechanism of Action Research Application
P2Y2 Receptor Antagonists AR-C118925XXCompetitive and selective antagonist of the P2Y2 receptor.Used to study the role of P2Y2 in vascular endothelial cells and inflammation.
Novel Uridine Derivatives N3-phenacyluridineActs on a potential "uridine receptor" in the central nervous system.Investigated for hypnotic and CNS depressant effects, suggesting a role in sleep regulation.

These modulators are instrumental in preclinical studies to validate UTP receptors as therapeutic targets for a range of conditions, including chronic inflammation, neurodegenerative disorders, and metabolic diseases.

Translational Research and Clinical Trial Development

The translation of basic UTP research into clinical applications is an area of significant promise. A prominent example is the development of uridine triacetate, a prodrug of uridine, which has undergone successful clinical trials and received FDA approval.

Uridine triacetate serves as an antidote for overdose or severe toxicity from fluorouracil (5-FU) or capecitabine (B1668275) chemotherapy. ascopubs.orgaacrjournals.orgengland.nhs.uk By providing a surplus of uridine, it competes with the toxic 5-FU metabolite (fluorouridine triphosphate) for incorporation into RNA, thereby rescuing healthy cells from chemotherapy-induced damage. ijbcp.com

A summary of key findings from clinical studies is presented below:

Trial Identifier/Study Patient Population Key Outcomes Significance
Combined analysis of two open-label studies (Ma et al., 2017) 135 patients with 5-FU/capecitabine overdose or severe early-onset toxicity. aacrjournals.orgengland.nhs.uk96% of patients survived. aacrjournals.orgtheoncologynurse.comDemonstrated high efficacy as a life-saving antidote compared to historical controls where mortality was high. england.nhs.uktheoncologynurse.com
NCT01432301 Patients with 5-FU overexposure. ascopubs.orgRapid reversal of cardiotoxicity and neurotoxicity; 37.7% of cancer patients resumed chemotherapy within 30 days. ascopubs.orgShowed that treatment not only saves lives but also allows for the timely resumption of essential cancer therapy. ascopubs.org

These trials underscore the potential of manipulating the uridine/UTP pathway for significant clinical benefit. Future research may explore the therapeutic use of UTP analogs or receptor modulators for other conditions.

Integration with Systems Biology Approaches

Understanding the multifaceted role of UTP requires a holistic perspective that integrates multiple layers of biological information. Systems biology approaches, such as metabolomics and transcriptomics, are becoming indispensable for mapping the complex network of interactions influenced by UTP.

Metabolomics: This approach provides a snapshot of all small-molecule metabolites in a biological system. Cross-species metabolomic analyses have been pivotal in identifying uridine (the precursor to UTP) as a key metabolite whose abundance correlates with high regenerative capacity. By analyzing the global metabolic changes following UTP stimulation, researchers can uncover its downstream effects on cellular energy, biosynthesis, and signaling.

Transcriptomics: This technique measures the expression levels of all RNA transcripts, revealing how UTP signaling alters the genetic programming of a cell. Integrating transcriptomics with metabolomics allows scientists to connect changes in gene expression with subsequent shifts in metabolic pathways, providing a more complete picture of UTP's mechanism of action. nih.govnih.govmdpi.com

These integrated "multi-omics" strategies can help identify novel biomarkers for diseases where UTP signaling is dysregulated and reveal new therapeutic targets within the UTP pathway. nih.gov

This compound in Regenerative Medicine

One of the most exciting future directions for UTP research is in the field of regenerative medicine. Studies have shown that uridine, the core component of UTP, is a potent promoter of tissue repair and regeneration across various tissues.

The pro-regenerative effects are linked to the finding that active pyrimidine (B1678525) metabolism is a shared characteristic of species, tissues, and cells with high regenerative potential. Uridine has been shown to rejuvenate aged human stem cells and enhance their activity.

Tissue Type Observed Regenerative Effect of Uridine Supplementation
Skeletal Muscle Facilitated tissue regeneration and improved grip strength after injury.
Heart Improved cardiac function following induced myocardial infarction.
Liver Increased liver-to-body weight ratio and decreased fibrosis after chemical injury.
Cartilage Facilitated regeneration of injured cartilage and reduced functional deterioration.
Hair Follicles Initiated new waves of hair growth by promoting the cycling of hair follicles.

Given that UTP is the activated form of uridine used in many biosynthetic pathways, research is now aimed at understanding how extracellular UTP signaling via P2Y receptors contributes to these regenerative processes, potentially offering a more targeted approach to therapeutic tissue repair.

Unexplored Pathophysiological Contexts

While research has illuminated UTP's role in several areas, many potential pathophysiological contexts remain underexplored. Future investigations are likely to focus on:

Metabolic Diseases: Abnormal blood uridine levels have been observed in individuals with diabetes and obesity. The role of UTP and its receptors in regulating glucose metabolism, insulin (B600854) resistance, and fat storage is a promising area for research that could lead to new treatments for these prevalent conditions.

Neurodegenerative Diseases: Exogenous uridine has shown some benefits in animal models of Alzheimer's disease. Further research is needed to understand how UTP signaling through P2Y receptors in the brain might influence neuronal health, inflammation, and the progression of neurodegenerative disorders.

Sleep Disorders: The discovery of uridine as a sleep-promoting substance and the identification of novel uridine derivatives with hypnotic effects suggest the existence of a uridine-based signaling system in the brain that regulates sleep. nih.gov Elucidating the specific receptors and pathways involved could pave the way for a new class of sleep therapeutics.

Infectious Diseases: Recent findings have highlighted that related nucleotides like uridine diphosphate (B83284) (UDP) can be recognized as danger-associated molecular patterns (DAMPs) by the immune system's pattern recognition receptors (PRRs). mdpi.com Investigating whether extracellular UTP plays a similar role during infection or sterile inflammation could uncover new functions in host defense and immunology.

Q & A

Q. What methodological approaches are used to quantify UTP in high-protein biological samples?

UTP quantification in tissues or cells with high protein content requires optimized extraction protocols to avoid interference. Phenol-TE extraction has demonstrated superior efficiency compared to trichloroacetic acid (TCA) or EG methods, as validated by HPLC analysis. This technique ensures minimal degradation of nucleotides and effective separation of UTP from ATP, GTP, and other nucleotides . For reproducible results, combine extraction with HPLC using ion-pair reverse-phase chromatography and UV detection at 254 nm to resolve UTP peaks.

Q. How does UTP regulate cellular proliferation and signaling pathways in pancreatic cancer models?

UTP activates P2Y2 receptors, triggering downstream signaling cascades involving phospholipase C (PLC), inositol trisphosphate (IP3), protein kinase C (PKC), and PI3K/Akt pathways. Methodologically, proliferation assays (e.g., bromodeoxyuridine incorporation in PANC-1 cells) paired with siRNA knockdown of P2Y2 receptors or pharmacological inhibitors (e.g., suramin) confirm receptor specificity. Western blotting for phosphorylated Akt or Ca²⁺/calmodulin-dependent kinase II can validate pathway activation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on UTP's role in pyrimidine biosynthesis versus salvage pathways?

Discrepancies arise from tissue-specific enzyme expression (e.g., cytidine triphosphate synthetase [CTPS], which converts UTP to CTP). To clarify metabolic contributions:

  • Use isotopically labeled UTP (e.g., ¹³C/¹⁵N-UTP) to trace de novo versus salvage pathway utilization .
  • Knock out CTPS in cell models and measure UTP/CTP ratios via LC-MS .
  • Compare UTP pools in tissues with high vs. low salvage activity (e.g., liver vs. brain).

Q. What experimental models are optimal for studying UTP's cardioprotective effects against ischemia-reperfusion injury?

  • In vitro: Isolated cardiomyocytes treated with UTP pre- or post-hypoxia, with calcium fluorophores to assess mitochondrial Ca²⁺ dynamics .
  • In vivo: Rodent models of myocardial infarction, where UTP is administered via intraperitoneal injection. Measure infarct size (TTC staining) and cardiac function (echocardiography). Note that preconditioning efficacy varies with timing (early vs. late UTP administration) .

Q. How can receptor-specific effects of UTP be distinguished from off-target nucleotide signaling in neural or vascular tissues?

  • Use selective P2Y receptor agonists/antagonists (e.g., MRS2768 for P2Y2) and compare responses to UDP, ATP, or CTP in depolarization assays (e.g., rat superior cervical ganglion models) .
  • CRISPR-Cas9 knockout of P2Y2 receptors in Schwannoma cells eliminates UTP-induced MMP-2 activation, confirming pathway specificity .
  • Suramin (broad P2 antagonist) and PPADS (P2X blocker) help isolate P2Y-mediated effects .

Methodological Best Practices

Q. What are critical considerations for handling and storing UTP in experimental workflows?

  • Storage: Dissolve UTP trisodium salt in RNase-free water (50 mg/mL), aliquot, and store at −20°C to prevent freeze-thaw degradation. Anhydrous forms are hygroscopic; use desiccants .
  • Quality control: Verify purity (>96%) via HPLC-UV and check for endotoxin contamination if used in cell culture .
  • Safety: Follow Cytiva’s SDS guidelines for spill management (neutralize acidic residues with bicarbonate) and PPE (gloves, lab coats) .

Q. How can researchers validate UTP's role in RNA synthesis during transcription assays?

  • In vitro transcription: Incorporate [³H]-UTP into RNA using T7 RNA polymerase and quantify radioactivity via scintillation counting. Compare incorporation rates to ATP/GTP controls .
  • Inhibition studies: Use UTP analogs (e.g., 5-fluorouridine triphosphate) to competitively inhibit RNA elongation in HeLa cell lysates .

Data Interpretation Challenges

Q. How should contradictory results in UTP-induced cell migration (e.g., Schwannoma vs. pancreatic cancer models) be analyzed?

Tissue-specific receptor expression (P2Y2 in pancreas vs. P2Y6 in immune cells) and extracellular matrix (ECM) interactions (e.g., MMP-2 activation in Schwannoma) explain discrepancies. To reconcile

  • Perform transcriptomic profiling (RNA-seq) to map P2Y isoform expression across cell types .
  • Use ECM-coated transwell assays to isolate MMP-2’s role in UTP-driven migration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.